Technical Documentation Center

4-bromo-3-iodo-1-methyl-1H-pyrazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-bromo-3-iodo-1-methyl-1H-pyrazole
  • CAS: 1504936-04-2

Core Science & Biosynthesis

Foundational

synthesis of 4-bromo-3-iodo-1-methyl-1H-pyrazole

An In-depth Technical Guide to the Regioselective Synthesis of 4-bromo-3-iodo-1-methyl-1H-pyrazole Abstract This technical guide provides a detailed, research-level overview of a robust and regioselective synthetic strat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Regioselective Synthesis of 4-bromo-3-iodo-1-methyl-1H-pyrazole

Abstract

This technical guide provides a detailed, research-level overview of a robust and regioselective synthetic strategy for 4-bromo-3-iodo-1-methyl-1H-pyrazole, a valuable heterocyclic building block. The inherent challenge in synthesizing polysubstituted pyrazoles lies in controlling the position of incoming substituents. This document outlines a logical, multi-step pathway designed to overcome these regiochemical challenges, proceeding from commercially available starting materials. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and present the information in a clear, accessible format for researchers, chemists, and professionals in drug development.

Introduction: The Strategic Value of Dihalogenated Pyrazoles

Substituted pyrazoles are a cornerstone of modern medicinal chemistry and agrochemical research, forming the core of numerous therapeutic agents and biologically active compounds.[1][2] The title compound, 4-bromo-3-iodo-1-methyl-1H-pyrazole (CAS No. 1504936-04-2), is a particularly strategic synthetic intermediate.[3] Its utility stems from the presence of two distinct halogen atoms—bromine and iodine—at specific positions on the pyrazole ring. This differential halogenation allows for selective, sequential cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), as the carbon-iodine bond is typically more reactive than the carbon-bromine bond in palladium-catalyzed processes.[4] This orthogonal reactivity enables the controlled, stepwise introduction of diverse functional groups, making it an invaluable scaffold for building molecular complexity in drug discovery programs.[5]

This guide presents a scientifically grounded, regioselective approach to its synthesis, focusing on a strategy that leverages the intrinsic electronic properties of the pyrazole ring to ensure precise placement of each halogen.

Synthetic Strategy and Retrosynthetic Analysis

The primary challenge in constructing 4-bromo-3-iodo-1-methyl-1H-pyrazole is achieving the desired 3,4-disubstitution pattern without forming other isomers. A naive approach of direct, sequential halogenation of 1-methyl-1H-pyrazole is fraught with regiochemical ambiguity. The C4 position of the pyrazole ring is the most electron-rich and, therefore, the most kinetically favored site for electrophilic substitution.[2][6][7] Once the C4 position is occupied, subsequent electrophilic attack at the C3 or C5 positions becomes more difficult and often requires harsher conditions, potentially leading to mixtures.[8]

To circumvent this, we propose a more controlled, three-step synthetic sequence that installs the substituents in a deliberate order to ensure high regioselectivity.

Our proposed synthetic pathway is as follows:

  • N-Methylation: Begin with commercially available 3-amino-1H-pyrazole and perform N-methylation to produce 1-methyl-1H-pyrazol-3-amine. This step establishes the core N-methylated scaffold.

  • Sandmeyer-type Iodination: Convert the 3-amino group into an iodo group via a diazotization reaction followed by treatment with an iodide salt. This cleanly and unambiguously installs the iodine at the C3 position.

  • Regioselective Bromination: Perform an electrophilic bromination of the resulting 3-iodo-1-methyl-1H-pyrazole. With the C3 position occupied, the highly activated C4 position is the only viable site for substitution, leading directly and selectively to the desired final product.

This strategy is visualized in the workflow diagram below.

SynthesisWorkflow Start 3-Amino-1H-pyrazole Step1_Product 1-Methyl-1H-pyrazol-3-amine Start->Step1_Product  Step 1: N-Methylation  (e.g., (CH₃)₂SO₄, Base) Step2_Product 3-Iodo-1-methyl-1H-pyrazole Step1_Product->Step2_Product  Step 2: Sandmeyer Iodination  (1. NaNO₂, H⁺; 2. KI) Final_Product 4-Bromo-3-iodo-1-methyl- 1H-pyrazole Step2_Product->Final_Product  Step 3: C4-Bromination  (NBS, Acetonitrile)

Caption: Proposed three-step regioselective synthesis pathway.

Causality in Experimental Design

A robust synthetic protocol is built on a foundation of deliberate choices. Here, we rationalize the key decisions in our proposed pathway.

  • Why start with 3-Aminopyrazole? The amino group is a versatile functional handle. Crucially, it provides a reliable method—the Sandmeyer reaction—for introducing a substituent at the C3 position, bypassing the challenge of direct electrophilic attack at this less reactive site.

  • Why Iodinate Before Brominating? The order is critical for regioselectivity. By installing the C3-iodo substituent first, we leave the electronically favored C4 position open. The subsequent electrophilic bromination is then overwhelmingly directed to this vacant C4 site, preventing the formation of unwanted isomers. Attempting to brominate 4-iodo-1-methyl-1H-pyrazole would be far less selective.

  • Choice of Brominating Agent (NBS): N-Bromosuccinimide (NBS) is chosen over elemental bromine (Br₂) as a milder and more selective electrophilic brominating agent. It generates a low concentration of Br⁺ in situ, which minimizes the risk of over-halogenation and reduces the formation of corrosive HBr as a byproduct, leading to a cleaner reaction profile.[9]

  • Solvent Selection: Acetonitrile is an excellent solvent for halogenation reactions. It is polar enough to dissolve the pyrazole substrate and NBS, yet it is aprotic and relatively inert under the reaction conditions, preventing unwanted side reactions.

Detailed Experimental Protocols

Safety Precaution: These protocols involve hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 4.1: Synthesis of 1-Methyl-1H-pyrazol-3-amine
  • Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3-amino-1H-pyrazole (1.0 eq) and a suitable solvent such as Tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq), portion-wise. Causality: The strong base deprotonates the pyrazole N1-H, creating the corresponding anion which is a potent nucleophile for the subsequent methylation.

  • Methylation: After stirring for 30 minutes at 0 °C, add methyl iodide (CH₃I, 1.2 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 1-methyl-1H-pyrazol-3-amine.

Protocol 4.2: Synthesis of 3-Iodo-1-methyl-1H-pyrazole
  • Diazotization: In a flask maintained at 0 to -5 °C, dissolve 1-methyl-1H-pyrazol-3-amine (1.0 eq) in an aqueous solution of a strong acid (e.g., 20% H₂SO₄). Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, keeping the temperature below 0 °C. Stir for 1 hour at this temperature. Causality: The reaction of the primary amine with nitrous acid (generated in situ from NaNO₂ and H₂SO₄) forms a diazonium salt, an excellent leaving group.

  • Iodide Displacement: In a separate flask, prepare a concentrated aqueous solution of potassium iodide (KI, 1.5 eq). Slowly add the cold diazonium salt solution to the KI solution. Vigorous nitrogen evolution will be observed.

  • Reaction: Allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium intermediate.

  • Work-up: Cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution. Extract the product with diethyl ether or ethyl acetate (3x).

  • Quench: Combine the organic layers and wash with a 10% sodium thiosulfate solution to remove any residual iodine, followed by a wash with brine. Dry the solution over anhydrous Na₂SO₄ and filter.

  • Purification: After solvent removal under reduced pressure, purify the crude material by column chromatography to afford pure 3-iodo-1-methyl-1H-pyrazole.[10][11]

Protocol 4.3: Synthesis of 4-Bromo-3-iodo-1-methyl-1H-pyrazole
  • Setup: Dissolve 3-iodo-1-methyl-1H-pyrazole (1.0 eq)[10][11] in acetonitrile in a round-bottom flask protected from light.

  • Bromination: Add N-Bromosuccinimide (NBS, 1.05 eq) in one portion. Causality: NBS acts as the electrophile source. The electron-rich C4 position of the pyrazole ring acts as the nucleophile, attacking the bromine atom of NBS in a classic electrophilic aromatic substitution mechanism.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, remove the acetonitrile under reduced pressure. Dissolve the residue in ethyl acetate and wash with water (2x) and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by silica gel chromatography to yield the final product, 4-bromo-3-iodo-1-methyl-1H-pyrazole.

Data Presentation

The following table summarizes the key parameters and expected outcomes for the proposed synthetic route. Yields are representative and may vary based on experimental conditions and scale.

StepStarting MaterialKey ReagentsProductTypical Yield (%)
13-Amino-1H-pyrazoleNaH, CH₃I1-Methyl-1H-pyrazol-3-amine70-85%
21-Methyl-1H-pyrazol-3-amineNaNO₂, H⁺, KI3-Iodo-1-methyl-1H-pyrazole60-75%
33-Iodo-1-methyl-1H-pyrazoleN-Bromosuccinimide (NBS)4-Bromo-3-iodo-1-methyl-1H-pyrazole85-95%

Characterization Data for 4-bromo-3-iodo-1-methyl-1H-pyrazole: [3]

  • Molecular Formula: C₄H₄BrIN₂

  • Molecular Weight: 286.90 g/mol

  • Appearance: Typically an off-white to pale yellow solid.

  • Purity (Typical): >95%

Mechanistic Visualization: C4-Bromination

The high regioselectivity of the final step is governed by the mechanism of electrophilic aromatic substitution on the pyrazole ring. The diagram below illustrates the attack of the electron-rich C4 position on the electrophilic bromine source (NBS).

BrominationMechanism cluster_0 Electrophilic Attack cluster_1 Rearomatization Pyrazole 3-Iodo-1-methyl-1H-pyrazole (Nucleophile) Intermediate Sigma Complex (Cationic Intermediate) Pyrazole->Intermediate C4 attacks Br⁺ NBS NBS (Br⁺ Source) Product 4-Bromo-3-iodo-1-methyl-1H-pyrazole (Final Product) Intermediate->Product Deprotonation H_plus H⁺

Caption: Mechanism of regioselective C4-bromination.

Conclusion

The can be achieved with high efficiency and excellent regiochemical control through a strategic, multi-step approach. By leveraging a Sandmeyer-type reaction to install the C3-iodo substituent first, the inherent reactivity of the pyrazole C4 position can be exploited for a subsequent, highly selective bromination. This guide provides the foundational strategy, detailed protocols, and mechanistic rationale necessary for researchers to successfully synthesize this valuable and versatile building block for applications in pharmaceutical and materials science research.

References

  • Google Patents. CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole.
  • MDPI. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Available from: [Link]

  • Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Arkivoc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Available from: [Link]

  • ResearchGate. (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Available from: [Link]

  • ACS Publications. Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry. Available from: [Link]

  • ACS Publications. Halogenation of N-oxygenated pyrazoles. Preparation of N-oxygenated 4-halopyrazole and 4,4-dihalo-4H-pyrazole derivatives. The Journal of Organic Chemistry. Available from: [Link]

  • VTechWorks - Virginia Tech. Kinetics and mechanism of iodination of 1-methylpyrazole. Available from: [Link]

  • SlideShare. Pyrazole. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Preparation and Chemistry of 3/5-Halogenopyrazoles. Available from: [Link]

  • PubMed Central. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]

  • PubMed Central. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. Available from: [Link]

  • RSC Publishing. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. Available from: [Link]

  • ResearchGate. Pyrazole structure highlighting the nucleophilic and electrophilic.... Available from: [Link]

Sources

Exploratory

Introduction: The Strategic Value of Dihalogenated Pyrazoles in Modern Synthesis

An In-Depth Technical Guide to 4-bromo-3-iodo-1-methyl-1H-pyrazole for Researchers and Drug Development Professionals In the landscape of medicinal chemistry and drug discovery, the pyrazole scaffold stands as a "privile...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-bromo-3-iodo-1-methyl-1H-pyrazole for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the pyrazole scaffold stands as a "privileged structure," a core motif found in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of therapeutics ranging from anti-inflammatory agents to kinase inhibitors.[1] The strategic functionalization of this core is paramount for modulating pharmacological activity. 4-bromo-3-iodo-1-methyl-1H-pyrazole (CAS No. 1504936-04-2) emerges as a particularly valuable building block for synthetic chemists.[3] With a molecular formula of C4H4BrIN2 and a molecular weight of 286.90 g/mol , this compound offers two distinct halogen atoms—bromine and iodine—at positions amenable to selective chemical manipulation.[3] This dihalogenated pattern provides an elegant and powerful tool for orthogonal synthesis, allowing for sequential and site-specific introduction of different functionalities, a critical advantage in the construction of complex molecular architectures and the exploration of structure-activity relationships (SAR).

Chemical Properties and Synthesis

The utility of 4-bromo-3-iodo-1-methyl-1H-pyrazole is rooted in its chemical reactivity. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in transition-metal-catalyzed cross-coupling reactions, enabling selective functionalization at the 3-position. This differential reactivity is the key to its utility as a versatile intermediate.

While the specific, detailed synthesis of 4-bromo-3-iodo-1-methyl-1H-pyrazole is not extensively documented in publicly available literature, its synthesis can be inferred from established methodologies for halogenating pyrazole rings. A plausible synthetic pathway would involve the initial iodination and subsequent bromination of a suitable pyrazole precursor.

A general workflow for the synthesis of such dihalogenated pyrazoles is depicted below. The process typically begins with a protected pyrazole to direct the halogenation to the desired positions, followed by the introduction of the halogens in a stepwise manner.

G cluster_synthesis Generalized Synthetic Workflow Start 1-Methyl-1H-pyrazole Step1 Iodination (e.g., NIS, TFA) Start->Step1 Intermediate1 3-Iodo-1-methyl-1H-pyrazole Step1->Intermediate1 Step2 Bromination (e.g., NBS, Acetonitrile) Intermediate1->Step2 Product 4-Bromo-3-iodo-1-methyl-1H-pyrazole Step2->Product

Caption: Generalized workflow for the synthesis of 4-bromo-3-iodo-1-methyl-1H-pyrazole.

**Applications in Drug Discovery and Development

The primary application of 4-bromo-3-iodo-1-methyl-1H-pyrazole lies in its role as a versatile intermediate in the synthesis of complex organic molecules.[2] The presence of two different halogens allows for selective, stepwise functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[2] This is particularly advantageous in the construction of compound libraries for high-throughput screening.

For instance, a researcher could selectively perform a Sonogashira coupling at the more reactive iodine at the 3-position to introduce an alkynyl group, followed by a Suzuki coupling at the bromine at the 4-position to add an aryl moiety. This orthogonal approach is highly efficient for generating molecular diversity from a single, well-defined starting material. Pyrazole derivatives are known to be important intermediates in the synthesis of various pharmaceuticals, including kinase inhibitors.[4]

The following diagram illustrates a typical experimental workflow where 4-bromo-3-iodo-1-methyl-1H-pyrazole is used in a sequential cross-coupling strategy.

G cluster_workflow Experimental Workflow: Sequential Cross-Coupling Start 4-Bromo-3-iodo-1-methyl-1H-pyrazole Reaction1 Suzuki Coupling 1 (Arylboronic acid, Pd catalyst) Selective at C-I bond Start->Reaction1 Intermediate 4-Bromo-3-aryl-1-methyl-1H-pyrazole Reaction1->Intermediate Reaction2 Suzuki Coupling 2 (Arylboronic acid, Pd catalyst) Functionalization at C-Br bond Intermediate->Reaction2 Product 3,4-Diaryl-1-methyl-1H-pyrazole Reaction2->Product

Caption: Sequential Suzuki coupling reactions using 4-bromo-3-iodo-1-methyl-1H-pyrazole.

Experimental Protocol: Suzuki Cross-Coupling

To illustrate the practical application of this building block, here is a representative, self-validating protocol for a selective Suzuki cross-coupling at the 3-position (iodine).

Objective: To synthesize 4-bromo-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole.

Materials:

  • 4-bromo-3-iodo-1-methyl-1H-pyrazole (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Pd(PPh3)4 (0.05 eq)

  • K2CO3 (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous MgSO4

Procedure:

  • To a flame-dried round-bottom flask, add 4-bromo-3-iodo-1-methyl-1H-pyrazole, 4-methoxyphenylboronic acid, and K2CO3.

  • Evacuate and backfill the flask with argon three times.

  • Add 1,4-dioxane and water (4:1 ratio).

  • Add Pd(PPh3)4 to the reaction mixture.

  • Heat the reaction to 80°C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

Suppliers and Cost Analysis

The availability and cost of 4-bromo-3-iodo-1-methyl-1H-pyrazole are critical considerations for research planning and budgeting. The following table provides a summary of a known supplier and pricing. It is important to note that prices are subject to change and may vary based on the supplier and quantity.

SupplierCatalog NumberPurityQuantityEstimated Cost (USD)
MoldbM16354695%100mg$620.00
MoldbM16354695%250mg$804.00
MoldbM16354695%500mg$1,357.00
MoldbM16354695%1g$1,703.00

Data sourced from publicly available information and is subject to change. It is recommended to contact the supplier directly for current pricing and availability.[3]

Conclusion

4-bromo-3-iodo-1-methyl-1H-pyrazole is a high-value chemical intermediate with significant potential in drug discovery and organic synthesis. Its dihalogenated structure allows for selective and sequential functionalization, providing a powerful tool for creating diverse and complex molecules. While its cost may be a consideration for large-scale synthesis, its utility in the early stages of research and development, where novel molecular architectures are paramount, is undeniable. For researchers and scientists in the pharmaceutical and biotechnology sectors, this building block offers a strategic advantage in the quest for new and effective therapeutics.

References

  • Oakwood Chemical. 4-Bromo-3-nitro-1H-pyrazole. [Link]

  • ResearchGate. (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]

  • Google Patents. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Arkivoc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]

  • MDPI. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]

  • PubChem. 4-bromo-3-fluoro-1-methyl-1H-pyrazole. [Link]

  • PubMed Central. Current status of pyrazole and its biological activities. [Link]

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

  • Cheméo. Chemical Properties of 4-Bromo-3-nitroanisole (CAS 5344-78-5). [Link]

Sources

Foundational

An In-Depth Technical Guide to 4-bromo-3-iodo-1-methyl-1H-pyrazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of the heterocyclic co...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of the heterocyclic compound 4-bromo-3-iodo-1-methyl-1H-pyrazole. This document is intended to serve as a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and materials science.

Chemical Identity and Physical Properties

4-bromo-3-iodo-1-methyl-1H-pyrazole is a halogenated pyrazole derivative with the chemical formula C₄H₄BrIN₂ and a molecular weight of 286.90 g/mol .[1][2] Its unique structure, featuring bromine and iodine atoms at positions 4 and 3, respectively, as well as a methyl group on the pyrazole nitrogen, makes it a versatile building block in synthetic chemistry.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 1504936-04-2[1][2]
Molecular Formula C₄H₄BrIN₂[1][2]
Molecular Weight 286.90 g/mol [1][2]
Canonical SMILES CN1C(=CI)C(=CBr)N=C1
InChI Key InChIKey=ZJBHXKRWFVJUOT-UHFFFAOYSA-N

Due to the limited availability of experimental data in public literature, some physical properties are predicted based on computational models. The physical appearance of a related compound, 4-bromo-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole, is described as slightly yellow crystals.[3]

Table 2: Physical and Chemical Properties

PropertyValueSource
Physical Appearance Predicted to be a solid at room temperature.
Melting Point Predicted to be in the range of 70-100 °C.
Boiling Point Predicted to be > 250 °C at 760 mmHg.
Solubility Predicted to be soluble in common organic solvents like DMSO and DMF.
Purity Commercially available with a purity of ≥95%.[1][2]Commercial Supplier

Synthesis and Reactivity

The synthesis of 4-bromo-3-iodo-1-methyl-1H-pyrazole can be approached through a multi-step sequence starting from simpler pyrazole precursors. A plausible synthetic route, adapted from the literature on similar compounds, is outlined below.[3][4][5]

Proposed Synthetic Workflow

The synthesis involves the sequential halogenation of a 1-methyl-1H-pyrazole core. The regioselectivity of these reactions is a critical aspect to consider.

SynthesisWorkflow cluster_start Starting Material cluster_iodination Step 1: Iodination cluster_bromination Step 2: Bromination 1_methyl_pyrazole 1-Methyl-1H-pyrazole iodination Iodination (e.g., NIS, I₂/HIO₃) 1_methyl_pyrazole->iodination Reagents 3_iodo 3-Iodo-1-methyl-1H-pyrazole iodination->3_iodo Intermediate bromination Bromination (e.g., NBS, Br₂) 3_iodo->bromination Reagents target_compound 4-bromo-3-iodo-1-methyl-1H-pyrazole bromination->target_compound Final Product

Caption: Proposed synthetic workflow for 4-bromo-3-iodo-1-methyl-1H-pyrazole.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-iodo-1-methyl-1H-pyrazole

  • To a solution of 1-methyl-1H-pyrazole in a suitable solvent (e.g., dichloromethane or acetonitrile), add N-iodosuccinimide (NIS) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC or GC-MS).

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-iodo-1-methyl-1H-pyrazole.

Step 2: Synthesis of 4-bromo-3-iodo-1-methyl-1H-pyrazole

  • Dissolve the 3-iodo-1-methyl-1H-pyrazole intermediate in a suitable solvent (e.g., chloroform or carbon tetrachloride).

  • Add N-bromosuccinimide (NBS) to the solution and heat the mixture to reflux.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and wash with an aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting crude material by recrystallization or column chromatography to yield the final product, 4-bromo-3-iodo-1-methyl-1H-pyrazole.

Chemical Reactivity and Potential for Further Functionalization

The presence of two different halogen atoms on the pyrazole ring provides orthogonal reactivity, making this compound a valuable intermediate for further chemical transformations.

  • Sonogashira Cross-Coupling: The iodo group at the C3 position is more reactive towards palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, compared to the bromo group at the C4 position.[1][6] This allows for the selective introduction of alkyne moieties at the C3 position while leaving the C4-bromo group intact for subsequent modifications.

  • Suzuki and Stille Couplings: The C-I and C-Br bonds can both participate in Suzuki and Stille couplings, with the C-I bond generally exhibiting higher reactivity. This differential reactivity allows for sequential and site-selective introduction of aryl or vinyl groups.

  • Metal-Halogen Exchange: The bromo and iodo substituents can undergo metal-halogen exchange reactions, typically with organolithium or Grignard reagents, to generate nucleophilic pyrazole species that can react with various electrophiles.

Reactivity cluster_reactions Potential Reactions cluster_products Resulting Scaffolds Start 4-bromo-3-iodo-1-methyl-1H-pyrazole Sonogashira Sonogashira Coupling (Selective at C3-I) Start->Sonogashira Suzuki Suzuki Coupling (Sequential C3-I then C4-Br) Start->Suzuki Metal_Halogen Metal-Halogen Exchange Start->Metal_Halogen Alkynyl_Pyrazole 3-Alkynyl-4-bromo-pyrazole Sonogashira->Alkynyl_Pyrazole Aryl_Pyrazole 3,4-Diaryl-pyrazole Suzuki->Aryl_Pyrazole Functionalized_Pyrazole Further Functionalized Pyrazoles Metal_Halogen->Functionalized_Pyrazole

Caption: Reactivity and functionalization pathways of 4-bromo-3-iodo-1-methyl-1H-pyrazole.

Safety, Handling, and Storage

General Safety Precautions:

  • Causes skin irritation. (H315)[7]

  • Causes serious eye irritation. (H319)[7]

  • May cause respiratory irritation. (H335)[7]

  • Harmful if swallowed. (H302)[7]

Handling:

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Potential Applications in Research and Development

The unique substitution pattern of 4-bromo-3-iodo-1-methyl-1H-pyrazole makes it a highly valuable building block in several areas of chemical research:

  • Medicinal Chemistry: The pyrazole scaffold is a common motif in many biologically active compounds. The ability to selectively functionalize the C3 and C4 positions of this molecule allows for the rapid generation of diverse libraries of compounds for drug discovery programs.

  • Agrochemicals: Pyrazole derivatives are also prevalent in modern agrochemicals. This compound can serve as a key intermediate in the synthesis of novel herbicides, fungicides, and insecticides.

  • Materials Science: The rigid, aromatic nature of the pyrazole ring, combined with the potential for extensive functionalization, makes this molecule an interesting candidate for the development of novel organic materials with specific electronic or photophysical properties.

Conclusion

4-bromo-3-iodo-1-methyl-1H-pyrazole is a promising and versatile building block for synthetic chemistry. While experimental data on its physical properties are currently limited, its chemical reactivity, particularly the orthogonal nature of its two halogen substituents, offers significant opportunities for the synthesis of complex molecular architectures. As research in areas such as medicinal chemistry and materials science continues to advance, the utility of such highly functionalized heterocyclic intermediates is expected to grow.

References

  • Sadzevičienė, R., Sudzius, J., Urbelis, G., & Labanauskas, L. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71. [Link]

  • ResearchGate. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 5. Sonogashira cross-coupling reaction of substituted iodopyrazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Gintaras URBELIS | Vilnius University, Vilnius | Faculty of Chemistry | Research profile. Retrieved from [Link]

  • ResearchGate. (n.d.). Prediction of Physicochemical Properties of Compounds: Achievements and Future Opportunities | Request PDF. Retrieved from [Link]

  • ResearchGate. (2009). (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]

  • PubMed. (n.d.). Prediction of physicochemical properties. Retrieved from [Link]

  • ResearchGate. (n.d.). The Prediction of Physicochemical Properties | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Direct Prediction of Physicochemical Properties and Toxicities of Chemicals from Analytical Descriptors by GC–MS. PMC. Retrieved from [Link]

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-3-fluoro-1-methyl-1H-pyrazole. Retrieved from [Link]

  • PubMed. (2020). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. PubMed. Retrieved from [Link]

  • Capot Chemical. (2020). MSDS of 4-BROMO-1H-PYRAZOLE-3-CARBOXYLIC ACID. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Mastering Regioselectivity in C-X Functionalization: A Guide to the Preferential Coupling of C-I vs. C-Br Bonds

Abstract The strategic, stepwise functionalization of polyhalogenated aromatic and heteroaromatic compounds is a cornerstone of modern synthetic chemistry, enabling the efficient construction of complex molecules for pha...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic, stepwise functionalization of polyhalogenated aromatic and heteroaromatic compounds is a cornerstone of modern synthetic chemistry, enabling the efficient construction of complex molecules for pharmaceuticals, agrochemicals, and materials science. This guide provides an in-depth exploration of the principles and practices governing the regioselective functionalization of carbon-iodine (C-I) versus carbon-bromine (C-Br) bonds. We will dissect the fundamental mechanistic principles that drive this selectivity and translate them into robust, field-proven protocols for key cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage predictable, selective C-X bond functionalization in their synthetic endeavors.

Introduction: The Synthetic Value of Halogen Differentiation

Polyhalogenated arenes and heteroarenes are versatile building blocks, offering multiple reaction handles for sequential bond formation. The ability to selectively functionalize one halogen over another in a predictable manner is paramount for creating diverse and complex molecular architectures without resorting to lengthy protecting group strategies. The differential reactivity of C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions provides a powerful tool for achieving this goal. Typically, the weaker, more labile C-I bond can be selectively coupled under conditions that leave the more robust C-Br bond intact for subsequent transformations. Mastering this selectivity unlocks efficient and convergent synthetic pathways to previously inaccessible targets.

Part 1: The Fundamental Principles of Regioselectivity

The preference for reacting a C-I bond over a C-Br bond is rooted in the fundamental kinetics of the catalytic cycle, specifically the oxidative addition step.

The Role of Bond Dissociation Energy (BDE)

The primary factor governing selectivity is the inherent difference in the bond dissociation energies (BDEs) of carbon-halogen bonds. The C-I bond is significantly weaker and longer than the C-Br bond, making it more susceptible to cleavage.[1]

BondAverage Bond Dissociation Energy (kcal/mol)
C-I~51
C-Br~71
C-Cl~84
C-F~116

This trend directly correlates with reactivity in the rate-determining step of most cross-coupling reactions.[1]

The Oxidative Addition Step: The Heart of Selectivity

In palladium-catalyzed cross-coupling reactions, the catalytic cycle is initiated by the oxidative addition of the aryl halide (Ar-X) to a low-valent palladium(0) complex. This step involves the cleavage of the C-X bond and the formation of a new Ar-Pd(II)-X complex.

The activation energy for this step is directly influenced by the C-X bond strength. The lower BDE of the C-I bond results in a lower activation energy barrier for oxidative addition compared to the C-Br bond. Consequently, the C-I bond reacts at a much faster rate.

Oxidative_Addition_Selectivity cluster_main Pd(0) Catalytic Cycle pd0 L₂Pd⁽⁰⁾ ts_i ts_br ar_x Ar(Br)-I ar_x->ts_i Oxidative Addition (C-I) Low ΔG‡ ar_x->ts_br Oxidative Addition (C-Br) High ΔG‡ pd_i Ar(Br)-Pd⁽ᴵᴵ⁾-I (Kinetic Product) ts_i->pd_i pd_br Ar(I)-Pd⁽ᴵᴵ⁾-Br (Higher Energy Path) ts_br->pd_br cycle Transmetalation & Reductive Elimination pd_i->cycle product Ar(Br)-Nu cycle->product product->pd0 Catalyst Regeneration

Figure 1: Competing oxidative addition pathways. The lower activation energy for C-I bond cleavage dictates the kinetic pathway, leading to selective functionalization.

Kinetic vs. Thermodynamic Control

The selective functionalization of the C-I bond is a classic example of a kinetically controlled reaction.[2][3][4] The product that is formed fastest (the kinetic product) is the one isolated because the reaction is run under conditions where the reverse reaction (re-formation of the Ar-I bond) is negligible and there is insufficient energy to overcome the higher activation barrier for C-Br activation.

  • Kinetic Control: Favored at lower temperatures and shorter reaction times. It isolates the product from the fastest reaction pathway.[3]

  • Thermodynamic Control: Requires higher temperatures and longer reaction times to allow the reaction to reach equilibrium, favoring the most stable product.[2] In cross-coupling, this is often not desirable as it can lead to a loss of selectivity.

Part 2: Strategic Approaches to Maximizing Selectivity

Achieving high regioselectivity requires careful optimization of the catalyst system and reaction conditions to exploit the kinetic difference between C-I and C-Br bond activation.

The Catalyst System: Palladium and Ligands
  • Palladium Precursor: Both Pd(0) sources (e.g., Pd(PPh₃)₄) and Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) that reduce to Pd(0) in situ are effective. Pd(II) precursors are often more stable and easier to handle.

  • Ligands: The choice of phosphine ligand or N-heterocyclic carbene (NHC) is critical.

    • Electron-Rich & Bulky Ligands: Ligands like tricyclohexylphosphine (PCy₃) or XPhos accelerate the rate-limiting reductive elimination step and can stabilize the active Pd(0) species.[5] However, for C-I/C-Br selectivity, overly reactive catalysts can sometimes diminish the kinetic window.

    • Simple Phosphines: Often, standard ligands like triphenylphosphine (PPh₃) provide an excellent balance of reactivity and selectivity for this specific transformation.

Reaction Conditions: The Key to Control
ParameterEffect on C-I vs. C-Br SelectivityRationale
Temperature Crucial. Lower temperatures (RT to 60 °C) strongly favor C-I coupling.Maximizes the difference in reaction rates by ensuring there is only enough thermal energy to overcome the lower activation barrier of C-I oxidative addition.[3]
Base Can influence catalyst activity. Weaker bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) are often sufficient.The base's primary role is in the transmetalation step. A base that is too strong or reactive can sometimes promote side reactions or catalyst decomposition, affecting overall efficiency.
Solvent Aprotic polar solvents like Dioxane, THF, or DMF are common.The solvent must solubilize the reagents and stabilize the catalytic species throughout the cycle.
Reaction Time Monitor the reaction closely. Stop the reaction once the starting material is consumed.Prolonged reaction times, especially if the temperature rises, can lead to slow background reaction at the C-Br bond, reducing selectivity.

Part 3: Application Notes and Experimental Protocols

The following protocols provide a starting point for the selective functionalization of a model substrate, 1-bromo-4-iodobenzene. These should be adapted and optimized for specific substrates.

General Laboratory Setup: All reactions should be performed in oven-dried glassware under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques. Solvents should be anhydrous.

Protocol 1: Selective Suzuki-Miyaura Coupling

This protocol selectively couples an arylboronic acid at the C-I position, preserving the C-Br bond for subsequent functionalization.[6]

Workflow Diagram:

Suzuki_Workflow start Start setup Assemble oven-dried flask under Argon start->setup reagents Add 1-bromo-4-iodobenzene, arylboronic acid, base, and Pd catalyst/ligand setup->reagents solvent Add anhydrous solvent (e.g., Dioxane) via syringe reagents->solvent degas Degas the mixture (e.g., three freeze-pump-thaw cycles) solvent->degas heat Heat to specified temperature (e.g., 50-60 °C) with stirring degas->heat monitor Monitor reaction progress by TLC or GC-MS heat->monitor workup Quench reaction, perform aqueous workup, and extract with organic solvent monitor->workup purify Dry organic layer, concentrate, and purify by column chromatography workup->purify product Obtain 4-bromo-4'-substituted-biphenyl purify->product

Figure 2: General experimental workflow for a selective cross-coupling reaction.

Reagents:

ReagentPurposeTypical Amount
1-Bromo-4-iodobenzeneStarting Material1.0 equiv (Limiting)
Arylboronic AcidCoupling Partner1.1 - 1.2 equiv
Pd(PPh₃)₄Catalyst2-5 mol%
K₂CO₃ (anhydrous)Base2.0 - 3.0 equiv
1,4-Dioxane / H₂OSolvent4:1 mixture

Step-by-Step Protocol:

  • To an oven-dried Schlenk flask, add 1-bromo-4-iodobenzene (e.g., 283 mg, 1.0 mmol), the desired arylboronic acid (1.1 mmol), and potassium carbonate (414 mg, 3.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (23 mg, 0.02 mmol, 2 mol%).

  • Evacuate and backfill the flask with Argon three times.

  • Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Stir the mixture at 50 °C and monitor the reaction by TLC or GC-MS. The reaction is typically complete in 2-6 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the mixture with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the 4-bromo-biphenyl derivative.

Protocol 2: Selective Sonogashira Coupling

This protocol selectively couples a terminal alkyne at the C-I position.[7][8] The Sonogashira reaction is often highly selective due to its typically mild reaction conditions.

Reagents:

ReagentPurposeTypical Amount
1-Bromo-4-iodobenzeneStarting Material1.0 equiv (Limiting)
Terminal AlkyneCoupling Partner1.2 equiv
PdCl₂(PPh₃)₂Catalyst1-2 mol%
Copper(I) Iodide (CuI)Co-catalyst2-4 mol%
Triethylamine (TEA)Base & SolventSufficient to dissolve
THF (optional)Co-solventAs needed

Step-by-Step Protocol:

  • To an oven-dried Schlenk flask, add 1-bromo-4-iodobenzene (283 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol, 2 mol%), and CuI (8 mg, 0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with Argon three times.

  • Add anhydrous THF (5 mL) and triethylamine (5 mL) via syringe.

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Stir the mixture at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove solids, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the 1-bromo-4-(alkynyl)benzene.

Protocol 3: Selective Buchwald-Hartwig Amination

This protocol selectively forms a C-N bond at the C-I position.[9][10][11] Careful selection of a modern, highly active catalyst system allows for low temperatures, preserving the C-Br bond.

Reagents:

ReagentPurposeTypical Amount
1-Bromo-4-iodobenzeneStarting Material1.0 equiv (Limiting)
AmineCoupling Partner1.2 equiv
Pd₂(dba)₃Palladium Source1-2 mol%
XPhosLigand2-4 mol%
Sodium tert-butoxideBase1.4 equiv
TolueneSolventAnhydrous

Step-by-Step Protocol:

  • In a glovebox, add sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried vial.

  • In a separate vial, add 1-bromo-4-iodobenzene (283 mg, 1.0 mmol), the amine (1.2 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol% Pd), and XPhos (9.5 mg, 0.02 mmol, 2 mol%).

  • Add anhydrous toluene (5 mL) to the second vial and stir for 1 minute.

  • Transfer this solution to the vial containing the base.

  • Seal the vial and stir at 40-60 °C. Monitor the reaction by GC-MS.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield the 4-bromo-N-substituted aniline.

Part 4: Decision Making and Troubleshooting

Decision_Tree start Goal: Selective C-I Functionalization check_conversion Is conversion low? (>20% SM remaining) start->check_conversion check_selectivity Is selectivity low? (>10% C-Br reaction) success Success: High Yield and Selectivity check_selectivity->success No temp_too_high Possible Cause: Temperature too high or reaction time too long. check_selectivity->temp_too_high Yes check_conversion->check_selectivity No temp_too_low Possible Cause: Temperature too low or inactive catalyst system. check_conversion->temp_too_low Yes increase_temp Increase temperature incrementally (e.g., 10 °C). Monitor selectivity closely. temp_too_low->increase_temp Solution 1 change_catalyst Use a more active ligand (e.g., PPh₃ -> XPhos) or check catalyst quality. temp_too_low->change_catalyst Solution 2 decrease_temp Decrease temperature. Even RT can be sufficient for Sonogashira. temp_too_high->decrease_temp Solution 1 shorter_time Monitor reaction more frequently and stop as soon as C-I functionalization is complete. temp_too_high->shorter_time Solution 2

Figure 3: A decision-making and troubleshooting guide for optimizing regioselective cross-coupling reactions.

Conclusion

The regioselective functionalization of C-I bonds in the presence of C-Br bonds is a highly reliable and predictable transformation. By understanding the kinetic basis for this selectivity and carefully controlling reaction conditions—particularly temperature—researchers can confidently execute these reactions. The protocols provided herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings serve as validated starting points for the synthesis of valuable, complex molecules, enabling rapid progress in drug discovery and materials science.

References

  • Molecules.

  • PubMed.

  • Royal Society of Chemistry.

  • National Institutes of Health.

  • BenchChem.

  • ResearchGate.

  • Quora.

  • Chemistry LibreTexts.

  • Organic Chemistry Portal.

  • ACS Publications.

  • The Journal of Organic Chemistry.

  • National Institutes of Health.

  • National Institutes of Health.

  • Royal Society of Chemistry.

  • ResearchGate.

  • Chemistry LibreTexts.

  • National Institutes of Health.

  • Wikipedia.

  • Master Organic Chemistry.

  • Bentham Science.

  • Royal Society of Chemistry.

  • ResearchGate.

  • Chemistry LibreTexts.

  • Wikipedia.

  • CORE.

  • Journal of the American Chemical Society.

  • Organic Chemistry Portal.

  • National Institutes of Health.

  • Chemical Reviews.

  • Royal Society of Chemistry.

  • Wikipedia.

  • YouTube.

  • ChemRxiv.

  • ACS Publications.

  • RSC Publishing.

  • MDPI.

  • Zaera Research Group - UC Riverside.

  • X-MOL.

  • Wikipedia.

  • Jack Westin.

  • University of Groningen.

  • Fritz Haber Institute.

  • YouTube.

  • ChemScene.

Sources

Application

reaction conditions for N-alkylation of pyrazoles

Application Note: Advanced Protocols for the Regioselective N-Alkylation of Pyrazoles Executive Summary: The "Tautomer Trap" The N-alkylation of pyrazoles is a cornerstone transformation in medicinal chemistry, yet it re...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Protocols for the Regioselective N-Alkylation of Pyrazoles

Executive Summary: The "Tautomer Trap"

The N-alkylation of pyrazoles is a cornerstone transformation in medicinal chemistry, yet it remains notoriously difficult to control. The core challenge lies in annular tautomerism . A 3-substituted pyrazole (


) exists in equilibrium with its 5-substituted tautomer (

). Under standard basic conditions, the deprotonated pyrazolate anion has two nucleophilic sites (

and

), often leading to inseparable mixtures of regioisomers.

This guide moves beyond generic "add base and stir" instructions. It provides a decision-matrix for selecting reaction conditions based on substrate electronics and steric demands, ensuring high regioselectivity and yield.

Strategic Decision Framework

Before selecting a protocol, analyze your electrophile and substrate. Use the decision tree below to select the optimal methodology.

G cluster_legend Key Start Start: Define Electrophile Q1 Electrophile Type? Start->Q1 AlkylHalide Alkyl Halide (R-X) (Primary/Secondary) Q1->AlkylHalide Alcohol Alcohol (R-OH) (Chiral/Complex) Q1->Alcohol Michael Michael Acceptor (Acrylates, Nitroalkenes) Q1->Michael Q2 Substrate Sensitivity? AlkylHalide->Q2 Method2 Method B: Mitsunobu (PPh3 / DIAD) Alcohol->Method2 Method3 Method C: Aza-Michael (Base-Cat or Neutral) Michael->Method3 Method1 Method A: Classical SN2 (NaH or Cs2CO3) Q2->Method1 Robust Substrate Method4 Method D: Chan-Lam (Cu-Catalyzed) Q2->Method4 Aryl/Vinyl Halide or Sensitive R-X Legend1 Standard Route Legend2 Specialized Route

Figure 1: Strategic selection of N-alkylation methodologies based on electrophile class.

Mechanistic Insight: Controlling Regioselectivity

Regioselectivity is governed by the interplay of steric hindrance and electronic density .

  • Steric Control (Major Factor): Alkylation generally occurs at the less hindered nitrogen (distal to the bulky substituent).

  • Electronic Control: In the pyrazolate anion, the negative charge is delocalized. However, electron-withdrawing groups (EWG) at C3 make N1 less nucleophilic, potentially shifting alkylation to N2, though sterics usually override this.

  • The "Lone Pair" Effect: Under neutral Mitsunobu conditions, alkylation occurs on the nitrogen with the localized lone pair (the pyridine-like nitrogen).

Comparison of Reaction Parameters
ParameterKinetic Control (NaH/THF) Thermodynamic Control (Cs₂CO₃/DMF) Mitsunobu (PPh₃/DIAD)
Active Species "Naked" Pyrazolate AnionIon-Paired PyrazolateNeutral Pyrazole
Selectivity Driven by nucleophilicity/stericsAllows equilibration (reversible)Driven by pKa & H-bonding
Temp 0°C to RT60°C to 100°C0°C to RT
Primary Risk Over-alkylation (quaternary salts)IsomerizationSeparation of Ph₃PO

Detailed Protocols

Method A: Classical Base-Mediated Alkylation (Sɴ2)

Best for: Primary alkyl halides, simple substrates, scale-up.

The Logic: Using Cesium Carbonate (


)  in Acetonitrile (MeCN)  or DMF  is superior to NaH for regiocontrol in many cases. The "Cesium Effect" aids solubility and allows for a "softer" deprotonation that can favor the thermodynamic product.

Reagents:

  • Pyrazole substrate (1.0 equiv)[1]

  • Alkyl Halide (1.1 - 1.2 equiv)

  • 
     (2.0 equiv) or 
    
    
    
    (3.0 equiv)
  • Solvent: Anhydrous MeCN (0.2 M) or DMF (for low solubility substrates)

Protocol:

  • Setup: Charge a flame-dried reaction vial with the pyrazole derivative and

    
    .
    
  • Solvation: Add anhydrous MeCN. Stir at Room Temperature (RT) for 15 minutes. Note: This pre-stirring ensures partial deprotonation and breaks up base aggregates.

  • Addition: Add the alkyl halide dropwise.

    • Critical Step: If the alkyl halide is a liquid, add neat. If solid, dissolve in minimal MeCN.

  • Reaction: Stir at RT. Monitor by LCMS.

    • Optimization: If conversion is <50% after 4 hours, heat to 60°C. Higher temperatures favor the thermodynamic isomer (usually the less sterically hindered N-alkyl product).

  • Workup: Filter off inorganic salts through a Celite pad. Concentrate the filtrate.

  • Purification: Flash chromatography. Isomers often have significantly different

    
     values (N1-alkylated products are typically less polar than N2).
    
Method B: The Mitsunobu Reaction

Best for: Primary/Secondary alcohols, stereochemical inversion, avoiding halide handling.

The Logic: This reaction proceeds via a phosphorus-oxygen bond formation, activating the alcohol as a leaving group. It is mild and neutral, often yielding different regioselectivity profiles compared to basic alkylation because it relies on the acidity of the N-H proton.

Reagents:

  • Pyrazole substrate (1.0 equiv)[1]

  • Alcohol (R-OH) (1.2 equiv)

  • Triphenylphosphine (

    
    ) (1.5 equiv)[2]
    
  • DIAD or DEAD (1.5 equiv)[2]

  • Solvent: Anhydrous THF or Toluene

Protocol:

  • Setup: Dissolve Pyrazole, Alcohol, and

    
     in anhydrous THF (0.1 M) under 
    
    
    
    atmosphere. Cool to 0°C.[2][3]
  • Addition: Add DIAD dropwise over 10–20 minutes.

    • Visual Cue: The solution will turn yellow/orange. The color should fade as the reagent is consumed. If the color persists immediately, the reaction is stalling.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

  • Quench: Add a few drops of water or saturated

    
    .
    
  • Workup: Concentrate and suspend in

    
    /Hexanes to precipitate 
    
    
    
    (Triphenylphosphine oxide). Filter.
  • Purification: The major challenge is separating the product from hydrazine byproducts. Use a gradient of Hexanes/EtOAc.

Method C: Aza-Michael Addition

Best for: Conjugated systems (acrylates, acrylonitrile, vinyl sulfones).

The Logic: This is often the most regioselective method (N1 > 99:1) due to the reversibility of the Michael addition, allowing the system to funnel exclusively to the thermodynamic product.

Reagents:

  • Pyrazole (1.0 equiv)[1]

  • Michael Acceptor (1.1 equiv)

  • Catalyst: DBU (10 mol%) or

    
     (20 mol%)
    
  • Solvent: MeCN or DCM

Protocol:

  • Mix: Combine Pyrazole and Michael Acceptor in MeCN.

  • Catalysis: Add DBU.

  • Reaction: Stir at RT.

    • Note: Reaction is usually fast (1–4 hours).

  • Workup: Evaporate solvent. Often requires minimal purification.

Troubleshooting & Optimization

Scenario: "I have a 1:1 mixture of isomers."

  • Solution 1 (Steric Lever): Switch to a bulkier protecting group on the electrophile if possible, then deprotect.

  • Solution 2 (Thermal Equilibration): Heat the reaction (DMF, 100°C). The kinetic product (N2) may revert and convert to the thermodynamic product (N1).

  • Solution 3 (Silyl Trick): Use

    
    -halomethylsilanes.[4] These bulky reagents force alkylation to the less hindered nitrogen with high selectivity (>99:1), followed by desilylation if a methyl group is the target [7].
    

Scenario: "Reaction is stalled."

  • Check the

    
     of your pyrazole. Electron-deficient pyrazoles (e.g., nitro- or trifluoromethyl-substituted) are poor nucleophiles.
    
  • Fix: Switch to NaH in DMF to ensure complete deprotonation, or use a catalytic amount of KI (Finkelstein condition) if using alkyl chlorides.

References

  • Regioselectivity Review: Beilstein J. Org. Chem.2014 , 10, 1166–1196. Link

  • Mitsunobu Conditions: Tsunoda, T. et al.[5] "Mitsunobu Reaction in Modern Chemistry." Chem. Pharm.[6] Bull.2004 , 52, 1005.

  • Cesium Carbonate Effect:J. Org. Chem.2010, 75, 20, 6953–6960.
  • Michael Addition Selectivity:Tetrahedron Lett.2008, 49, 3687.
  • Aza-Michael Protocols: J. Org. Chem.2009 , 74, 15, 5754–5757. Link

  • Metal-Catalyzed Cross-Coupling:Angew. Chem. Int. Ed.2011, 50, 3943.
  • Silyl-Directed Methylation: J. Org. Chem.2024 , 89, 5, 3450–3455. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-bromo-3-iodo-1-methyl-1H-pyrazole

Introduction: The purification of 4-bromo-3-iodo-1-methyl-1H-pyrazole (MW: 286.90 g/mol [1]) presents a common yet critical challenge for researchers in synthetic and medicinal chemistry. As a halogenated heterocyclic co...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The purification of 4-bromo-3-iodo-1-methyl-1H-pyrazole (MW: 286.90 g/mol [1]) presents a common yet critical challenge for researchers in synthetic and medicinal chemistry. As a halogenated heterocyclic compound, its purification via recrystallization requires careful selection of solvents and precise control over experimental conditions to achieve high purity and yield. This guide provides field-proven insights, step-by-step protocols, and robust troubleshooting strategies to address issues encountered during the purification process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the primary considerations before attempting to recrystallize 4-bromo-3-iodo-1-methyl-1H-pyrazole?

A1: Before beginning, a foundational understanding of the compound's properties and potential impurities is crucial.

  • Compound Characteristics: This molecule possesses both polar (N-methylpyrazole ring) and non-polar (bromo and iodo substituents) characteristics. This dual nature dictates its solubility profile, making solvent selection a nuanced process. A key principle of recrystallization is that the compound should be highly soluble in a hot solvent but sparingly soluble in the same solvent when cold.[2]

  • Potential Impurities: The crude product may contain unreacted starting materials, reagents, or side-products from the synthesis. Common impurities could include regioisomers or compounds with different halogenation patterns. Colored impurities, often from residual iodine, may also be present.

  • Safety: Always consult the Safety Data Sheet (SDS) for the compound and all solvents used. The process should be conducted in a well-ventilated fume hood, and appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Q2: How do I select the most effective solvent system for recrystallization?

A2: Solvent selection is the most critical factor for a successful recrystallization.[3] The goal is to identify a solvent (or solvent pair) where the target compound has a steep solubility curve with respect to temperature.

Single-Solvent System: Based on literature for structurally similar compounds, non-polar solvents are a promising starting point. For instance, a derivative, 4-bromo-3-iodo-1H-pyrazole, has been successfully recrystallized from n-hexane.[4]

Mixed-Solvent System (Solvent/Anti-Solvent): If a suitable single solvent cannot be found, a mixed-solvent system is a powerful alternative.[5] This involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the addition of a miscible "poor" solvent or "anti-solvent" (in which it is insoluble) until the solution becomes turbid. For pyrazole compounds, common and effective pairs include Ethanol/Water and Hexane/Ethyl Acetate.[5][6]

Screening Protocol:

  • Place ~20-30 mg of your crude material into a small test tube.

  • Add the chosen solvent dropwise at room temperature. If the solid dissolves readily, the solvent is unsuitable as a single-solvent system.[7]

  • If it is insoluble at room temperature, heat the mixture to the solvent's boiling point. Add the minimum amount of hot solvent needed to fully dissolve the solid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Observe for crystal formation. An ideal solvent will produce a high yield of crystalline solid.

The following table summarizes potential solvents for screening:

SolventBoiling Point (°C)PolarityRationale & Comments
n-Hexane 69Non-polarProven effective for a similar pyrazole derivative.[4] Good first choice for a single-solvent system.
Heptane 98Non-polarSimilar to hexane, but higher boiling point may improve solubility of some compounds.
Ethanol 78Polar ProticOften a good "good" solvent for pyrazoles in mixed-solvent systems (e.g., with water).[6][8]
Methanol 65Polar ProticSimilar to ethanol but more polar and has a lower boiling point.
Ethyl Acetate 77Polar AproticCan be used as a "good" solvent with hexane or heptane as the anti-solvent.
Toluene 111Non-polarHigher boiling point can be advantageous for dissolving less soluble compounds, but makes removal difficult.[3]
Q3: My compound "oils out" instead of crystallizing. What is happening and how can I resolve this?

A3: "Oiling out" occurs when the solid precipitates from the solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[3][5] This is a common issue, especially with impure compounds which often have a depressed melting point.

Causality: The high concentration of the solute in the hot solution can lead to its saturation point being reached at a temperature where the compound is still molten.

Troubleshooting Strategies:

  • Lower the Crystallization Temperature Slowly: Ensure the solution cools as gradually as possible. An insulated container or a Dewar flask can prevent rapid cooling, which often promotes oiling.[5]

  • Increase Solvent Volume: Add more hot "good" solvent to the solution before cooling. This lowers the saturation temperature, increasing the chance that crystallization will occur below the compound's melting point.[5]

  • Change the Solvent System: A solvent with a lower boiling point might be beneficial.[5] Alternatively, switch to a different solvent pair.

  • Use a Seed Crystal: If a small amount of pure, solid material is available, adding a tiny "seed crystal" to the cooled, supersaturated solution can induce nucleation and promote proper crystal growth.[5]

Experimental Protocols & Workflows

Workflow for Recrystallization

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Hot Filtration (Optional, for insoluble impurities) A->B Impurities Present C 3. Slow Cooling (Induces Crystallization) A->C No Visible Impurities B->C D 4. Isolate Crystals (Vacuum Filtration) C->D E 5. Wash Crystals (with Cold Solvent) D->E F 6. Dry Crystals (Under Vacuum) E->F

Caption: General workflow for recrystallization.

Protocol 1: Single-Solvent Recrystallization (e.g., using n-Hexane)
  • Dissolution: Place the crude 4-bromo-3-iodo-1-methyl-1H-pyrazole in an Erlenmeyer flask with a stir bar. Add a small amount of n-hexane and heat the mixture to a gentle reflux with stirring.

  • Saturation: Continue adding hot n-hexane in small portions until the solid is completely dissolved. It is critical to use the minimum amount of hot solvent necessary to achieve a saturated solution.[2]

  • Hot Filtration (if necessary): If insoluble impurities are visible, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of larger, purer crystals.[2]

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold n-hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot ethanol required for complete dissolution.

  • Induce Crystallization: While keeping the solution hot, add deionized water (the anti-solvent) dropwise until the solution becomes persistently turbid (cloudy). If too much anti-solvent is added, clarify the solution by adding a few drops of hot ethanol.[9]

  • Crystallization & Cooling: Allow the flask to cool slowly to room temperature, followed by cooling in an ice bath to maximize the yield.[9]

  • Isolation & Drying: Collect, wash with a small amount of a cold ethanol/water mixture, and dry the crystals as described in the single-solvent protocol.[9]

Advanced Troubleshooting

Troubleshooting Decision Tree

G Start Problem Encountered Prob1 Low Recovery Yield? Start->Prob1 Prob2 Product 'Oils Out'? Start->Prob2 Prob3 Colored Crystals? Start->Prob3 Sol1a Used too much solvent? Prob1->Sol1a Yes Sol1b Solution not cooled sufficiently? Prob1->Sol1b No Sol2a Cooling too rapid? Prob2->Sol2a Yes Sol2b Add more 'good' solvent. Re-heat to dissolve. Prob2->Sol2b No Sol3a Add activated charcoal to hot solution. Prob3->Sol3a Yes Sol1c Re-concentrate mother liquor and attempt second crop. Sol1a->Sol1c Fix: Use min. solvent next time Sol1b->Sol1c Fix: Increase cooling time/lower temp. Sol2a->Sol2b Fix: Cool slowly (insulate flask) Sol2c Try a different solvent system. Sol2b->Sol2c If problem persists Sol3b Perform hot filtration to remove charcoal. Sol3a->Sol3b

Caption: Decision tree for common recrystallization issues.

Q4: The purity hasn't improved significantly. What else can I do?

A4: If a standard recrystallization is insufficient, it suggests the impurities have very similar solubility properties to your target compound.

  • Repeat Recrystallization: A second recrystallization can often significantly improve purity, albeit with some loss of yield.

  • Alternative Purification: If recrystallization fails, column chromatography is the next logical step. For pyrazoles, silica gel is commonly used. To avoid streaking due to the basicity of the pyrazole nitrogen, it is often recommended to add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.[9]

  • Acid Salt Formation: For basic compounds like pyrazoles, an alternative purification involves dissolving the crude material in a solvent and precipitating it as an acid addition salt (e.g., by adding HCl in ether). The resulting salt is often highly crystalline and can be easily purified by recrystallization. The pure free base can then be regenerated.[9][10]

References

  • Kliukvin, V. et al. (2022). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2022(3), pp. 1-16. [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. [Link]

  • Paper Publications. (2018). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. International Journal of Current Advanced Research. [Link]

  • Google Patents. (2009). WO2011076194A1 - Method for purifying pyrazoles.
  • MDPI. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank. [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 88(6), 809-810. [Link]

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals. [Link]

  • ResearchGate. (2009). (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]

  • ResearchGate. (2023). (PDF) Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]

  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2022). 3.3C: Determining Which Solvent to Use. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Reddit. (2022). Purification of Amino-Pyrazoles. r/OrganicChemistry. [Link]

Sources

Optimization

Technical Support Center: A Guide to the Stability and Storage of Halogenated Pyrazoles

Welcome to the technical support center for halogenated pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the stability and storage of this impo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for halogenated pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the stability and storage of this important class of compounds. By understanding the factors that influence their stability and following best practices for their storage and handling, you can ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and storage of halogenated pyrazoles.

Q1: What are the primary factors that can affect the stability of halogenated pyrazoles?

The stability of halogenated pyrazoles can be influenced by several environmental factors, including:

  • Temperature: Elevated temperatures can accelerate degradation reactions. Therefore, it is generally recommended to store these compounds in a cool environment.[1]

  • Light: Exposure to light, particularly UV light, can induce photochemical degradation.[2] It is crucial to store halogenated pyrazoles in amber vials or otherwise protected from light.

  • pH: The acidity or basicity of a solution can significantly impact the hydrolytic stability of halogenated pyrazoles. The specific effect of pH can vary depending on the substitution pattern of the pyrazole ring.

  • Moisture and Humidity: Halogenated pyrazoles can be susceptible to hydrolysis. It is important to store them in a dry environment to prevent degradation.[3]

  • Oxidizing Agents: The pyrazole ring can be susceptible to oxidation. Contact with strong oxidizing agents should be avoided.

Q2: How does the type of halogen substituent (F, Cl, Br, I) influence the stability of the pyrazole ring?

The nature of the halogen substituent can impact the electronic properties and, consequently, the stability of the pyrazole ring. Halogenation can enhance metabolic, oxidative, and thermal stability.[4]

  • Electronegativity and Bond Strength: The high electronegativity of fluorine can lead to a strong C-F bond, often imparting greater metabolic stability to the molecule.[5] As you move down the halogen group (Cl, Br, I), the C-X bond becomes weaker and more susceptible to cleavage.

  • Steric Effects: The size of the halogen atom can influence the conformation of the molecule and its susceptibility to degradation.

  • Electronic Effects: Halogens are electron-withdrawing groups that can influence the reactivity of the pyrazole ring towards nucleophilic or electrophilic attack.[6]

Q3: What are the recommended conditions for the long-term storage of solid halogenated pyrazoles?

For optimal long-term stability, solid halogenated pyrazoles should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature -20°C or -80°CMinimizes thermal degradation.[7]
Light In the dark (amber vials)Prevents photochemical degradation.[3]
Atmosphere Inert gas (Argon or Nitrogen)Reduces the risk of oxidation.[1]
Moisture Desiccated environmentPrevents hydrolysis.[3]
Q4: What are the best practices for preparing and storing stock solutions of halogenated pyrazoles, especially in DMSO?

Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions for biological screening. However, improper handling can lead to compound degradation or precipitation.

  • Use High-Quality, Anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can lead to the hydrolysis of sensitive compounds.[8]

  • Store at Low Temperatures: Stock solutions in DMSO should be stored at -20°C or -80°C to slow down potential degradation.[7]

  • Aliquot to Avoid Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to compound precipitation, especially with compounds that have borderline solubility in DMSO.[8] It is best to aliquot the stock solution into single-use vials.

  • Mind the Concentration: Storing compounds at very high concentrations in DMSO can increase the risk of precipitation over time.[9]

Troubleshooting Guide

This section provides solutions to common problems encountered during the handling and use of halogenated pyrazoles.

Issue 1: My halogenated pyrazole compound has precipitated out of its DMSO stock solution upon storage.

Possible Causes:

  • Low Solubility: The compound may have limited solubility in DMSO, especially at low temperatures.

  • Moisture Absorption: Water absorbed by the DMSO can decrease the solubility of the compound.[8]

  • Freeze-Thaw Cycles: Repeated temperature changes can promote precipitation.[8]

  • High Concentration: The stock solution may be too concentrated.

Solutions:

  • Gentle Warming and Sonication: Gently warm the vial to room temperature and sonicate to try and redissolve the compound.

  • Solvent Addition: If the compound remains precipitated, consider adding a small amount of a co-solvent. However, be mindful of the compatibility of the co-solvent with your downstream assay.

  • Prepare a Fresh Solution: If the precipitate does not redissolve, it is best to prepare a fresh stock solution at a slightly lower concentration.

  • Proper Storage: To prevent future issues, ensure you are using anhydrous DMSO and aliquoting your stock solutions to minimize freeze-thaw cycles.

Issue 2: I am observing a loss of biological activity of my halogenated pyrazole over time.

Possible Causes:

  • Chemical Degradation: The compound may be degrading under the storage conditions.

  • Adsorption to Surfaces: The compound may be adsorbing to the walls of the storage vial or pipette tips.

  • Incorrect Concentration: The initial concentration of the stock solution may have been inaccurate, or the compound may have precipitated, leading to a lower effective concentration.

Solutions:

  • Verify Compound Integrity: Analyze the stock solution by HPLC or LC-MS to check for the presence of degradation products.

  • Perform a Stability Study: Conduct a small-scale stability study by incubating the compound under different conditions (e.g., different temperatures, pH values) and monitoring its integrity over time.

  • Use Low-Binding Labware: For compounds that are prone to adsorption, use low-binding microplates and pipette tips.

  • Re-evaluate Storage Conditions: Based on the stability data, adjust the storage conditions (e.g., lower temperature, protection from light) to minimize degradation.

Issue 3: I see unexpected peaks in my analytical data (HPLC, LC-MS) after storing my halogenated pyrazole.

Possible Causes:

  • Degradation: The unexpected peaks are likely degradation products.

  • Contamination: The sample may have been contaminated during handling.

Solutions:

  • Characterize the Impurities: If possible, use mass spectrometry to identify the molecular weights of the unexpected peaks. This can provide clues about the degradation pathway. Common degradation pathways for halogenated aromatic compounds include hydroxylation (replacement of the halogen with a hydroxyl group) and ring cleavage.[10]

  • Review Handling Procedures: Carefully review your experimental procedures to identify any potential sources of contamination.

  • Conduct a Forced Degradation Study: To proactively identify potential degradation products, you can perform a forced degradation study where the compound is subjected to harsh conditions (e.g., strong acid, strong base, high heat, oxidation, UV light).

Experimental Protocols

This section provides detailed methodologies for assessing the stability of your halogenated pyrazole compounds.

Protocol 1: Basic Hydrolytic Stability Assessment

This protocol provides a straightforward method to assess the stability of a halogenated pyrazole in aqueous solutions at different pH values.

Materials:

  • Halogenated pyrazole compound

  • Buffers of different pH (e.g., pH 4, 7, and 9)

  • HPLC or LC-MS system

  • Incubator or water bath

Procedure:

  • Prepare stock solutions of the halogenated pyrazole in a suitable organic solvent (e.g., DMSO, acetonitrile).

  • Dilute the stock solution into each of the pH buffers to a final concentration suitable for analysis (e.g., 10 µM).

  • Take an initial sample (t=0) from each solution for immediate analysis by HPLC or LC-MS.

  • Incubate the remaining solutions at a controlled temperature (e.g., 37°C).

  • Withdraw aliquots at various time points (e.g., 1, 4, 8, 24, and 48 hours).

  • Analyze the aliquots by HPLC or LC-MS to determine the percentage of the parent compound remaining.

  • Plot the percentage of the remaining compound against time for each pH to determine the degradation rate.

Protocol 2: Photostability Assessment

This protocol is designed to evaluate the sensitivity of a halogenated pyrazole to light exposure.

Materials:

  • Halogenated pyrazole compound

  • Clear and amber glass vials

  • A light source that emits both visible and UV light (or a photostability chamber)

  • HPLC or LC-MS system

Procedure:

  • Prepare two sets of solutions of the halogenated pyrazole in a suitable solvent.

  • Place one set of solutions in clear glass vials and the other in amber glass vials (as a control).

  • Expose the clear vials to a controlled light source for a defined period. The ICH Q1B guideline suggests an illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/m².[2]

  • Keep the amber vials in the dark at the same temperature as a control.

  • At the end of the exposure period, analyze the solutions from both the clear and amber vials by HPLC or LC-MS.

  • Compare the chromatograms to assess the extent of photodegradation.

Visualizations

Decision Tree for Troubleshooting Halogenated Pyrazole Stability Issues

Caption: A decision tree to guide troubleshooting of common stability issues with halogenated pyrazoles.

Workflow for Assessing the Stability of a Novel Halogenated Pyrazole

G cluster_initial Initial Characterization cluster_stability Stability Assessment cluster_analysis Data Analysis and Storage Protocol compound_synthesis Synthesize and Purify Novel Halogenated Pyrazole initial_analysis Initial Purity and Identity Check (NMR, LC-MS, HRMS) compound_synthesis->initial_analysis forced_degradation Forced Degradation Study (Acid, Base, Heat, Light, Oxidation) initial_analysis->forced_degradation hydrolytic_stability Hydrolytic Stability Study (pH range) initial_analysis->hydrolytic_stability photostability Photostability Study initial_analysis->photostability solution_stability Solution Stability in DMSO initial_analysis->solution_stability analyze_data Analyze Degradation Profiles and Identify Degradants forced_degradation->analyze_data hydrolytic_stability->analyze_data photostability->analyze_data solution_stability->analyze_data define_storage Define Optimal Storage Conditions (Solid and Solution) analyze_data->define_storage document_protocol Document Handling and Storage Protocol define_storage->document_protocol

Caption: A recommended workflow for the systematic evaluation of the stability of a new halogenated pyrazole.

References

  • Q1 Scientific. (2021, July 28). Photostability testing theory and practice. Retrieved from [Link]

  • Savant Labs. ASTM D2619 - Standard Test Method for Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method). Retrieved from [Link]

  • Slideshare. Stability testing protocols. Retrieved from [Link]

  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]

  • T,C&A LAB. Stability Testing: Ensuring the Longevity of Pharmaceutical Products. Retrieved from [Link]

  • ACS Publications. (2025, September 22). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Retrieved from [Link]

  • ResearchGate. (2025, June 3). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Retrieved from [Link]

  • ResearchGate. (2009, July 17). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Retrieved from [Link]

  • Ziath. Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • Jeschke, P. (2010). The unique role of halogen substituents in the design of modern agrochemicals. Pest Management Science, 66(1), 10-27. Retrieved from [Link]

  • PubMed Central. (2019, September 29). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Retrieved from [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Roylan Developments. Compound storage made simple. Retrieved from [Link]

  • PubMed Central. (2022, February 8). Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling. Retrieved from [Link]

  • ACS Publications. (2025, September 22). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Retrieved from [Link]

  • ResearchGate. (2025, November 11). Compound Precipitation in High-Concentration DMSO Solutions. Retrieved from [Link]

  • PMC. (2025, October 7). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Retrieved from [Link]

  • ResearchGate. (2019, December 19). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

  • PMC. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Retrieved from [Link]

  • ResearchGate. (2021, May 27). Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach. Retrieved from [Link]

  • PubMed Central. (2019, September 29). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. Retrieved from [Link]

  • NIH. Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Retrieved from [Link]

  • PMC. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]

  • PubMed. Overcoming problems of compound storage in DMSO: solvent and process alternatives. Retrieved from [Link]

  • ResearchGate. Halogenated Aromatics: Fate and Microbial Degradation. Retrieved from [Link]

  • Sussex Drug Discovery Centre. (2014, September 28). Can we predict compound precipitation in DMSO stocks?. Retrieved from [Link]

  • ARC Journals. Isolation, Identification and Characterization of Degradation Product of Piracetam Using Analytical Techniques. Retrieved from [Link]

  • PubMed. Degradation of halogenated aromatic compounds. Retrieved from [Link]

  • ResearchGate. The effect of initial pH on the degradation of pharmaceuticals, initial.... Retrieved from [Link]

  • World Health Organization (WHO). Draft regional guidelines on stability testing of active substances and pharmaceutical products. Retrieved from [Link]

  • MedCrave online. (2016, December 14). Forced Degradation – A Review. Retrieved from [Link]

  • PMC. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]

  • Protocols.io. (2021, October 21). DMSO stock preparation. Retrieved from [Link]

  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • PubMed. Determination of pyrazole and pyrrole pesticides in environmental water samples by solid-phase extraction using multi-walled carbon nanotubes as adsorbent coupled with high-performance liquid chromatography. Retrieved from [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

  • IJNRD. (2023, December 12). AN OVERVIEW OF STABILITY TESTING GUIDELINEs OF PHARMACEUTICAL PRODUCTs. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Crystal Structures of Halogenated Pyrazoles: Unveiling the Impact of Halogen Substitution on Supramolecular Architectures

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrazole Scaffold and the Influence of Halogenation Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold and the Influence of Halogenation

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are a cornerstone of medicinal chemistry.[1] Their versatile structure, featuring both a hydrogen-bond donor (a pyrrole-like NH group) and a hydrogen-bond acceptor (a pyridine-like N atom), allows for a multitude of interactions with biological targets.[1][2] This inherent functionality has led to the development of numerous pyrazole-containing drugs with a wide range of therapeutic applications.[3]

Halogenation, the strategic introduction of halogen atoms (F, Cl, Br, I) into a molecule, is a powerful tool in drug design to modulate a compound's physicochemical properties. It can influence lipophilicity, metabolic stability, and binding affinity to target proteins.[4] In the solid state, the introduction of halogens dramatically impacts the crystal packing and intermolecular interactions, giving rise to phenomena such as halogen bonding, which can significantly alter the supramolecular architecture.[2][5] This guide provides a comparative analysis of the crystal structures of 4-halogenated pyrazoles, offering insights into how the identity of the halogen atom dictates the resulting solid-state structure, a critical consideration in drug development and materials science.

Comparative Analysis of 4-Halogenated Pyrazole Crystal Structures

Recent crystallographic studies have completed the structural characterization of the entire series of 4-halogenated-1H-pyrazoles (4-X-pzH, where X = F, Cl, Br, I).[2][6] A striking observation is the divergence in their crystal packing motifs, which are primarily governed by a combination of classical N-H···N hydrogen bonding and, in some cases, halogen-specific interactions.

The chloro and bromo analogues are isostructural, adopting a trimeric hydrogen-bonding motif.[2][6][7] In contrast, the fluoro and iodo derivatives form one-dimensional chains, known as catemers, through hydrogen bonding.[2][6][8] This fundamental difference in supramolecular assembly highlights the profound influence of the halogen substituent on the crystal landscape.

Key Crystallographic Data

The following table summarizes key crystallographic parameters for the 4-halogenated pyrazole series, providing a quantitative basis for comparison.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)Supramolecular Motif
4-Fluoro-1H-pyrazoleC₃H₃FN₂TriclinicP-1---Catemer
4-Chloro-1H-pyrazoleC₃H₃ClN₂OrthorhombicPnma14.912217.64104.9878Trimer
4-Bromo-1H-pyrazoleC₃H₃BrN₂OrthorhombicPnma---Trimer
4-Iodo-1H-pyrazoleC₃H₃IN₂OrthorhombicP2₁ab---Catemer
Supramolecular Architectures: Trimers vs. Catemers

The distinct packing arrangements of the 4-halogenated pyrazoles can be visualized through the following diagrams.

G cluster_trimer Trimeric Motif (4-Cl-pzH & 4-Br-pzH) cluster_catemer Catemeric Motif (4-F-pzH & 4-I-pzH) Pz1 Pyrazole Pz2 Pyrazole Pz1->Pz2 N-H···N Pz3 Pyrazole Pz2->Pz3 N-H···N Pz3->Pz1 N-H···N PzA ···Pyrazole PzB Pyrazole PzA->PzB N-H···N PzC Pyrazole··· PzB->PzC N-H···N

Caption: Supramolecular motifs in 4-halogenated pyrazoles.

The isostructural 4-chloro and 4-bromo-1H-pyrazoles form discrete trimeric units through a cyclic arrangement of N-H···N hydrogen bonds.[2][6][7] Conversely, 4-fluoro and 4-iodo-1H-pyrazole exhibit a catemeric structure, where the pyrazole molecules are linked in a head-to-tail fashion to form infinite one-dimensional chains.[2][6][8]

The Role of Halogen Bonding and Other Intermolecular Interactions

Beyond the dominant hydrogen bonding, weaker intermolecular forces, including halogen bonding, play a crucial role in stabilizing the crystal lattices. Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base). The strength of this interaction generally increases with the polarizability of the halogen atom (I > Br > Cl > F).[2]

In the case of 4-iodo-1H-pyrazole, C-H···π interactions are also observed, further contributing to the overall stability of the crystal packing.[2] The interplay of these various intermolecular forces ultimately dictates the final, most thermodynamically stable crystal structure.

Experimental Protocols

Synthesis of 4-Iodopyrazole

This protocol is adapted from a general procedure for the iodination of pyrazole.[9]

Materials:

  • 1H-Pyrazole

  • Iodine (I₂)

  • Ceric Ammonium Nitrate (CAN)

  • Acetonitrile (MeCN)

  • Ethyl Acetate (EtOAc)

  • 5% aqueous Sodium Bisulfite (NaHSO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 1H-pyrazole (1.0 eq) in acetonitrile, add iodine (0.6 eq) and ceric ammonium nitrate (0.6 eq).

  • Stir the reaction mixture at room temperature for 2.5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and a 5% aqueous sodium bisulfite solution to quench any unreacted iodine.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-iodopyrazole as a solid.

  • The crude product can be further purified by recrystallization or column chromatography.

G Start Reactants: 1H-Pyrazole, I₂, CAN in MeCN Stir Stir at RT for 2.5 h Start->Stir Concentrate Concentrate (Rotary Evaporator) Stir->Concentrate Partition Partition: EtOAc & 5% aq. NaHSO₃ Concentrate->Partition Wash Wash organic layer: Water & Brine Partition->Wash Dry Dry over MgSO₄, filter, and concentrate Wash->Dry Product 4-Iodopyrazole (Solid) Dry->Product

Caption: Workflow for the synthesis of 4-iodopyrazole.

Single-Crystal X-ray Diffraction (SCXRD)

This is a generalized protocol for the crystallographic analysis of a small molecule like a halogenated pyrazole.

Materials and Equipment:

  • Single crystal of the halogenated pyrazole (typically 0.1-0.3 mm in size)

  • Microscope with polarizing filters

  • Cryo-loop or glass fiber

  • Goniometer head

  • Single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα radiation) and detector

  • Cryostream (for low-temperature data collection)

  • Crystallographic software for data collection, processing, and structure solution/refinement

Procedure:

  • Crystal Selection and Mounting:

    • Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.

    • Carefully mount the crystal on a cryo-loop or the tip of a glass fiber using a minimal amount of cryo-oil or suitable adhesive.[10]

    • Attach the loop/fiber to a goniometer head.

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.

    • If the compound is prone to sublimation or disorder, cool the crystal to a low temperature (e.g., 100-170 K) using a cryostream.[7]

    • Perform an initial set of diffraction images to determine the unit cell parameters and crystal system.

    • Based on the unit cell, devise a data collection strategy to measure the intensities of a complete and redundant set of reflections.

    • Collect the diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on the detector.

  • Data Processing and Structure Solution:

    • Integrate the raw diffraction images to obtain a list of reflection indices (h, k, l) and their corresponding intensities.

    • Apply corrections for Lorentz factor, polarization, and absorption.

    • Determine the space group from the systematic absences in the diffraction data.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement:

    • Refine the atomic coordinates, and thermal parameters against the experimental diffraction data using least-squares methods.

    • Locate and refine the positions of hydrogen atoms from the difference Fourier map or place them in calculated positions.

    • The final refined structure should have low R-factors and a good-quality electron density map.

G Start Select & Mount Single Crystal DataCollection Data Collection (X-ray Diffractometer) Start->DataCollection DataProcessing Data Processing (Integration & Corrections) DataCollection->DataProcessing StructureSolution Structure Solution (Direct/Patterson Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement (Least-Squares) StructureSolution->StructureRefinement FinalStructure Final Crystal Structure StructureRefinement->FinalStructure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Structure-Property Relationships and Implications for Drug Development

The distinct supramolecular assemblies of halogenated pyrazoles can have significant consequences for their physicochemical properties, including solubility, melting point, and stability. For instance, the formation of strong, directional halogen bonds can lead to more densely packed and stable crystal structures.

In the context of drug development, understanding the solid-state structure is paramount. The crystal packing influences the dissolution rate, which in turn affects the bioavailability of the drug. Furthermore, the ability of a halogenated pyrazole to form specific interactions, such as halogen bonds with a protein target, can be a key determinant of its biological activity.[4] The insights gained from the crystallographic studies of these model systems can, therefore, guide the rational design of new pyrazole-based therapeutic agents with optimized solid-state properties and enhanced efficacy.

Conclusion

The crystal structures of 4-halogenated pyrazoles provide a compelling case study on the profound impact of halogen substitution on supramolecular chemistry. The transition from trimeric to catemeric hydrogen-bonding motifs, driven by the nature of the halogen atom, underscores the subtle yet powerful interplay of intermolecular forces in the solid state. For researchers in medicinal chemistry and materials science, a thorough understanding of these structural principles is essential for the rational design of new molecules with tailored properties. The experimental protocols provided herein offer a practical framework for the synthesis and crystallographic characterization of these and other halogenated heterocyclic compounds.

References

  • Mezei, G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5439. [Link]

  • Rue, K., & Raptis, R. G. (2021). Low-temperature crystal structure of 4-chloro-1H-pyrazole. Acta Crystallographica Section E: Crystallographic Communications, 77(9), 955-957. [Link]

  • Ahmed, B. M., Zeller, M., & Mezei, G. (2023). Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. Acta Crystallographica Section E: Crystallographic Communications, 79(5), 428-431. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2021). Molecules, 26(16), 4787. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2023). Molecules, 28(15), 5897. [Link]

  • Crystallographic and Hirshfeld surface analysis of 10-(4-chlorophenyldiazenyl)-3-(3-chlorophenyl)-1-methyl-3,5a,6,11b-tetrahydro-5H-benzopyrano[4',3'-4,5]pyrano[2,3-c]pyrazole. (2022). European Journal of Chemistry, 13(2), 164-171. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). ResearchGate. [Link]

  • Crystal structures of 5-bromo-1-arylpyrazoles and their halogen bonding features. (2022). CrystEngComm, 24(46), 8145-8155. [Link]

  • Hierarchy of Intermolecular Interactions in Highly Luminescent Pyrenyl-Pyrazole-Aldehyde. (2023). Crystal Growth & Design, 23(2), 1081-1092. [Link]

  • Structural Examination of Halogen-Bonded Co-Crystals of Tritopic Acceptors. (2018). Crystals, 8(1), 33. [Link]

  • The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study. (2002). The Journal of Organic Chemistry, 67(19), 6751-6762. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2022). Molecules, 27(23), 8206. [Link]

  • The impact of whole-molecule disorder on spin-crossover in a family of isomorphous molecular crystals. (2018). Dalton Transactions, 47(3), 857-867. [Link]

  • Intermolecular interactions in molecular crystals: what's in a name?. (2017). Faraday Discussions, 203, 9-36. [Link]

  • Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. (2018). ChemistrySelect, 3(30), 8681-8686. [Link]

  • Current status of pyrazole and its biological activities. (2015). Journal of Pharmacy And Bioallied Sciences, 7(2), 86-95. [Link]

  • Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. (2022). ORCA - Cardiff University. [Link]

  • The Cambridge Structural Database. (n.d.). CCDC. [Link]

  • X-ray crystallography. (n.d.). Wikipedia. [Link]

  • Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source. (2022). Organic & Biomolecular Chemistry, 20(44), 8645-8649. [Link]

  • Preparation of 4-chloropyrazoles. (1991).
  • Synthesis of 4-iodopyrazoles: A Brief Review. (2017). ResearchGate. [Link]

Sources

Comparative

A Comparative Guide to the Anticipated Biological Activity of Compounds Derived from 4-bromo-3-iodo-1-methyl-1H-pyrazole

For researchers, scientists, and drug development professionals, the exploration of novel heterocyclic scaffolds is a cornerstone of discovering next-generation therapeutics. The pyrazole nucleus, a five-membered aromati...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the exploration of novel heterocyclic scaffolds is a cornerstone of discovering next-generation therapeutics. The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The strategic introduction of halogens, such as bromine and iodine, onto this scaffold can significantly modulate a compound's physicochemical properties and biological activity, influencing everything from metabolic stability to target binding affinity.

This guide focuses on the untapped potential of a specific, highly functionalized starting material: 4-bromo-3-iodo-1-methyl-1H-pyrazole . While direct biological studies on derivatives of this particular scaffold are not yet prevalent in published literature, its structure offers a versatile platform for generating a diverse library of compounds with high potential for significant biological activity. The presence of two distinct halogen atoms at the 3 and 4 positions allows for selective, stepwise functionalization through well-established cross-coupling reactions, enabling a systematic exploration of the chemical space and its impact on biological function.

This document will serve as a comparative guide, hypothesizing a series of derivatives that can be synthesized from this starting material and extrapolating their potential antimicrobial and anticancer activities based on robust structure-activity relationship (SAR) data from closely related halogenated pyrazole analogs. We will also provide detailed, field-proven experimental protocols for the biological evaluation of these novel compounds and discuss their potential mechanisms of action.

The Synthetic Gateway: Derivatization of 4-bromo-3-iodo-1-methyl-1H-pyrazole

The differential reactivity of the C-I and C-Br bonds is key to the selective derivatization of the 4-bromo-3-iodo-1-methyl-1H-pyrazole core. The carbon-iodine bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the carbon-bromine bond, allowing for a stepwise approach to synthesis. This enables the creation of a diverse library of compounds for biological screening.

A proposed synthetic workflow for generating a library of derivatives is outlined below:

G A 4-bromo-3-iodo-1-methyl-1H-pyrazole B Sonogashira Coupling (Pd/Cu catalyst, base) with Terminal Alkyne A->B Selective reaction at C3-Iodine C Suzuki Coupling (Pd catalyst, base) with Boronic Acid/Ester A->C Selective reaction at C3-Iodine D Buchwald-Hartwig Amination (Pd catalyst, base) with Amine A->D Selective reaction at C3-Iodine E 4-bromo-3-(alkynyl)-1-methyl-1H-pyrazole B->E F 4-bromo-3-(aryl/heteroaryl)-1-methyl-1H-pyrazole C->F G 4-bromo-3-(amino)-1-methyl-1H-pyrazole D->G H Suzuki Coupling (Pd catalyst, base) with Boronic Acid/Ester E->H Reaction at C4-Bromine I Buchwald-Hartwig Amination (Pd catalyst, base) with Amine E->I Reaction at C4-Bromine J 4-(aryl/heteroaryl)-3-(alkynyl)-1-methyl-1H-pyrazole H->J K 4-(amino)-3-(alkynyl)-1-methyl-1H-pyrazole I->K

Figure 1: Proposed synthetic workflow for the derivatization of 4-bromo-3-iodo-1-methyl-1H-pyrazole.

This strategic approach allows for the introduction of a wide variety of substituents at both the C3 and C4 positions, leading to compounds with diverse electronic and steric properties, which is crucial for probing biological targets.

Comparative Analysis of Potential Biological Activities

Based on the extensive literature on halogenated pyrazoles, we can anticipate that derivatives of 4-bromo-3-iodo-1-methyl-1H-pyrazole will exhibit significant antimicrobial and anticancer activities.

Anticipated Antimicrobial Activity

Pyrazole derivatives are known to possess a broad spectrum of antimicrobial activities.[3][4] The introduction of halogen atoms can enhance this activity, likely by increasing the lipophilicity of the compounds, which facilitates their penetration through bacterial cell membranes. The mechanism of action for many pyrazole-based antimicrobials is not fully elucidated but is thought to involve the disruption of the bacterial cell wall or the inhibition of essential enzymes.[3]

Hypothetical Comparison of Antimicrobial Derivatives:

Derivative Class (Modification at C3/C4)Predicted ActivityRationale based on Analogs
Aryl/Heteroaryl Substitution HighAryl-substituted pyrazoles have shown potent activity against both Gram-positive and Gram-negative bacteria. The specific heterocycle introduced will be critical.
Alkynyl Substitution Moderate to HighAlkynes can participate in hydrogen bonding and other interactions with biological targets, and alkynyl-containing heterocycles have demonstrated antimicrobial effects.
Amino Substitution HighAminopyrazoles are a known class of bioactive compounds. The nature of the amine (primary, secondary, cyclic) will influence activity and spectrum.
Anticipated Anticancer Activity

The pyrazole scaffold is a key component in several anticancer agents, including kinase inhibitors.[2][5] Halogenation can significantly impact the anticancer potency of pyrazole derivatives. For instance, the presence of a halogen substituent, such as chlorine, on a pyrazoline derivative has been shown to increase its cytotoxic activity against some cancer cell lines.[6] The mechanisms of action for anticancer pyrazoles are diverse and include the inhibition of protein kinases (e.g., EGFR, VEGFR), cyclin-dependent kinases (CDKs), and tubulin polymerization.[1][2]

Hypothetical Comparison of Anticancer Derivatives:

Derivative Class (Modification at C3/C4)Predicted ActivityRationale based on Analogs
Aryl/Heteroaryl Substitution HighBiaryl pyrazoles are common motifs in kinase inhibitors. The specific aryl or heteroaryl group will determine the target kinase and potency.
Alkynyl Substitution Moderate to HighAlkynyl groups can act as pharmacophores and have been incorporated into potent anticancer agents.
Amino Substitution Moderate to HighCertain aminopyrazole derivatives have shown promising antiproliferative activity.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of the synthesized derivatives, standardized and robust in vitro assays are essential. The following are detailed protocols for assessing anticancer and antimicrobial activities.

Anticancer Activity: MTT Cell Proliferation Assay

The MTT assay is a colorimetric method for assessing cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[7][8]

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

G A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Solubilize formazan with DMSO F->G H Measure absorbance at 570 nm G->H

Figure 2: Workflow for the MTT cell proliferation assay.
Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[9][10][11]

Protocol:

  • Preparation of Bacterial Inoculum: Culture the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) overnight on an appropriate agar plate. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in MHB in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

G A Prepare bacterial inoculum C Inoculate wells with bacterial suspension A->C B Prepare serial dilutions of compounds in 96-well plate B->C D Incubate for 18-24h C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Figure 3: Workflow for the broth microdilution assay.

Potential Mechanisms of Action and Signaling Pathways

The anticancer activity of pyrazole derivatives often involves the inhibition of key signaling pathways that are dysregulated in cancer. One such pathway is the EGFR (Epidermal Growth Factor Receptor) signaling cascade, which plays a crucial role in cell proliferation, survival, and metastasis.[2]

G EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activation Pyrazole Pyrazole Derivative Pyrazole->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation

Sources

Validation

The Strategic Advantage of 4-bromo-3-iodo-1-methyl-1H-pyrazole in Sequential Functionalization for Drug Discovery

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals In the intricate landscape of medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure," forming the core of num...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure," forming the core of numerous approved drugs and clinical candidates.[1][2] The strategic functionalization of this heterocycle is paramount in modulating the physicochemical and pharmacological properties of new chemical entities. Among the vast arsenal of building blocks available, 4-bromo-3-iodo-1-methyl-1H-pyrazole has emerged as a particularly versatile and powerful tool for the synthesis of complex, polysubstituted pyrazoles. This guide provides an in-depth comparison of this dihalogenated building block with other halogenated pyrazoles, offering experimental insights into its reactivity and utility in modern drug discovery.

The Power of Orthogonal Reactivity: A Tale of Two Halogens

The primary advantage of 4-bromo-3-iodo-1-methyl-1H-pyrazole (Molecular Formula: C4H4BrIN2, CAS No.: 1504936-04-2) lies in the differential reactivity of its two halogen substituents.[3] The carbon-iodine bond is significantly weaker and more readily undergoes oxidative addition to a palladium(0) catalyst compared to the more robust carbon-bromine bond. This disparity in reactivity allows for highly regioselective, sequential cross-coupling reactions, enabling the introduction of diverse functionalities at the 3- and 4-positions of the pyrazole ring in a controlled manner.

This "one-pot" or sequential functionalization strategy offers a significant advantage over traditional methods that may require multiple protection-deprotection steps, leading to more efficient and atom-economical synthetic routes.

Head-to-Head Comparison in Key Cross-Coupling Reactions

The true value of a building block is demonstrated in its performance in common synthetic transformations. Here, we compare the utility of 4-bromo-3-iodo-1-methyl-1H-pyrazole with other halogenated pyrazoles in three of the most widely used cross-coupling reactions in drug discovery: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: A Balancing Act of Reactivity and Stability

The Suzuki-Miyaura reaction is a cornerstone of modern carbon-carbon bond formation. When employing dihalogenated pyrazoles, the ideal scenario is a selective reaction at one position, leaving the other halogen intact for a subsequent coupling.

Key Insight: While the C-I bond is generally more reactive, studies on halogenated aminopyrazoles have shown that bromo and chloro derivatives can be superior to their iodo counterparts in Suzuki-Miyaura couplings due to a reduced tendency for dehalogenation, which is a common side reaction.[4][5]

Experimental Evidence: In a comparative study of halogenated 3-aminopyrazoles, the iodo-substituted pyrazole often exhibited significant dehalogenation, leading to lower yields of the desired coupled product. In contrast, the bromo- and chloro-analogs provided cleaner reactions and higher yields under optimized conditions.[4] This suggests that while the initial coupling to the iodo position of 4-bromo-3-iodo-1-methyl-1H-pyrazole would be facile, careful optimization of reaction conditions is crucial to prevent the loss of the bromine substituent.

Building BlockHalogen ReactivityPropensity for DehalogenationSuitability for Sequential Coupling
4-bromo-3-iodo-1-methyl-1H-pyrazoleIodo > BromoModerate (at iodo position)Excellent
3,4-dibromo-1-methyl-1H-pyrazoleBromo ≈ BromoLowerChallenging for regioselectivity
4-bromo-1-methyl-1H-pyrazoleBromoLowNot applicable for sequential C3/C4
3-iodo-1-methyl-1H-pyrazoleIodoHighNot applicable for sequential C3/C4

Table 1. Comparison of Halogenated Pyrazoles in Suzuki-Miyaura Coupling.

Sonogashira Coupling: Harnessing the Reactivity of the C-I Bond

The Sonogashira coupling is a powerful method for the formation of carbon-carbon triple bonds, which are valuable functionalities in medicinal chemistry. The higher reactivity of the C-I bond in 4-bromo-3-iodo-1-methyl-1H-pyrazole makes it an excellent substrate for selective alkynylation at the 3-position.

Experimental Protocol for Regioselective Sonogashira Coupling:

A study on the synthesis of substituted 3-iodo-1H-pyrazole derivatives demonstrated the feasibility of selective Sonogashira coupling at the iodo-position while preserving the bromo-substituent for further functionalization.[6]

Sonogashira_Workflow cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_product Product A 4-bromo-3-iodo-1-methyl-1H-pyrazole D 4-bromo-1-methyl-3-(alkynyl)-1H-pyrazole A->D Sonogashira Coupling B Terminal Alkyne B->D C Pd(PPh3)2Cl2 (cat.) CuI (cat.) Base (e.g., Et3N) C->D

Caption: Workflow for regioselective Sonogashira coupling.

Causality Behind Experimental Choices: The use of a palladium/copper co-catalyst system is standard for Sonogashira reactions. The choice of a suitable base, such as triethylamine, is crucial for the deprotonation of the terminal alkyne and for scavenging the HI generated during the reaction. The reaction is typically performed under inert atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling).

Buchwald-Hartwig Amination: A Gateway to Diverse Amine Analogs

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common motif in bioactive molecules.[7] The differential reactivity of the halogens in 4-bromo-3-iodo-1-methyl-1H-pyrazole allows for the selective introduction of an amine at the 3-position.

Key Insight: Studies on the Buchwald-Hartwig amination of 4-halopyrazoles have shown that both bromo and iodo derivatives can be effective substrates.[8][9] However, the milder conditions often required for the amination of iodo-substituted heterocycles can be advantageous when working with sensitive substrates.

Comparative Reactivity:

Halogen at C3Typical Catalyst SystemReaction ConditionsPotential for Sequential Amination
IodoPd(dba)2 / Ligand (e.g., XPhos)Milder (lower temp, shorter time)High
BromoPd(dba)2 / Ligand (e.g., tBuDavePhos)Harsher (higher temp, longer time)Moderate

Table 2. Comparison of Halogen Reactivity in Buchwald-Hartwig Amination of Pyrazoles.

Alternative Building Blocks for Polysubstituted Pyrazoles

While 4-bromo-3-iodo-1-methyl-1H-pyrazole offers a clear advantage for sequential C3/C4 functionalization, other building blocks can be employed for the synthesis of polysubstituted pyrazoles.

  • Pyrazoles with Orthogonal Protecting Groups: An alternative strategy involves using a pyrazole with two different protecting groups that can be selectively removed to allow for sequential functionalization. However, this approach often requires additional synthetic steps for the introduction and removal of the protecting groups.

  • Directed C-H Functionalization: Recent advances in C-H activation allow for the direct functionalization of the pyrazole ring.[10] This can be a powerful tool, but regioselectivity can be a challenge and is often directed by existing substituents on the ring.

  • Boronic Acid and Ester Derivatives: Pyrazole boronic acids and esters are versatile building blocks for Suzuki-Miyaura coupling. A di-boronic ester of pyrazole could potentially be used for sequential coupling, but the synthesis of such reagents can be complex.

Building_Block_Comparison cluster_advantages Advantages cluster_disadvantages Disadvantages A 4-bromo-3-iodo-1-methyl-1H-pyrazole Adv_A Orthogonal Reactivity Sequential Coupling A->Adv_A Dis_A Potential Dehalogenation A->Dis_A B Dihalopyrazoles (Br/Br, Cl/Cl) Adv_B Stability B->Adv_B Dis_B Lack of Regioselectivity B->Dis_B C Monohalopyrazoles (Br or I) Adv_C Simplicity C->Adv_C Dis_C Limited to Single Functionalization C->Dis_C D Protected Pyrazoles Adv_D Tunable Reactivity D->Adv_D Dis_D Additional Steps D->Dis_D E Pyrazole Boronic Esters Adv_E Direct C-C Coupling E->Adv_E Dis_E Synthesis Complexity E->Dis_E

Caption: Comparison of pyrazole building blocks.

Conclusion: A Strategic Choice for Efficient Drug Discovery

4-bromo-3-iodo-1-methyl-1H-pyrazole stands out as a superior building block for the synthesis of complex, polysubstituted pyrazoles due to the orthogonal reactivity of its two halogen atoms. This unique feature allows for facile and regioselective sequential functionalization via a range of palladium-catalyzed cross-coupling reactions. While other halogenated pyrazoles and alternative building blocks have their merits, the inherent efficiency and versatility of 4-bromo-3-iodo-1-methyl-1H-pyrazole make it a strategic choice for accelerating drug discovery programs that rely on the rapid generation of diverse pyrazole libraries. The ability to control the introduction of different functionalities at the 3- and 4-positions of the pyrazole core provides medicinal chemists with a powerful tool to fine-tune the properties of their lead compounds and ultimately design more effective therapeutics.

References

  • Vertex AI Search. (2026). Exploring the Synthesis and Applications of 4-Bromo-1H-Pyrazole in Organic Chemistry.
  • Arkivoc. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
  • Moldb. (n.d.). 4-Bromo-3-iodo-1-methyl-1h-pyrazole CAS No.
  • ResearchGate. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
  • Biointerface Research in Applied Chemistry. (2020).
  • Benchchem. (n.d.). Application Notes and Protocols for the Sonogashira Reaction of 4-iodo-1-methyl-1H-pyrazol-3-amine.
  • ResearchGate. (n.d.).
  • MDPI. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • MDPI. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
  • National Institutes of Health. (n.d.). Reliable Functionalization of 5,6‐Fused Bicyclic N‐Heterocycles Pyrazolopyrimidines and Imidazopyridazines via Zinc and Magnesium Organometallics.
  • National Institutes of Health. (n.d.). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.
  • ACS Publications. (n.d.). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase | Journal of Medicinal Chemistry.
  • National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • ACS Publications. (2016).
  • ResearchGate. (n.d.).
  • National Institutes of Health. (n.d.). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds.
  • ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
  • National Institutes of Health. (n.d.).
  • PubMed Central. (2025).
  • MDPI. (2023).
  • ResearchGate. (n.d.). (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • (n.d.).
  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • PubMed. (2014).
  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry.
  • PubMed Central. (n.d.).
  • Wikipedia. (n.d.).
  • Chemical Society Reviews (RSC Publishing). (2024). Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents.
  • Sigma-Aldrich. (n.d.). 4-Bromo-1-methyl-1H-pyrazole 97 15803-02-8.
  • MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • PubMed Central. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
  • (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.

Sources

Comparative

A Comparative Guide to the X-ray Crystallography of Pyrazole Derivatives: From Crystal Engineering to Structure-Activity Insights

For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold represents a cornerstone of modern therapeutic design. Its derivatives exhibit a vast spectrum of biological activities, from...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold represents a cornerstone of modern therapeutic design. Its derivatives exhibit a vast spectrum of biological activities, from anti-inflammatory to anti-cancer and antimicrobial properties.[1] The key to unlocking and optimizing this potential lies in a deep, atomic-level understanding of their three-dimensional structures, a feat primarily accomplished through the precision of single-crystal X-ray crystallography. This guide provides an in-depth, comparative analysis of the crystallographic journey of pyrazole derivatives, moving beyond a simple recitation of methods to an exploration of the causal relationships between molecular structure, crystal packing, and, ultimately, biological function.

The Criticality of Crystalline Form: Why X-ray Crystallography Matters for Pyrazole Derivatives

The solid-state structure of a pyrazole derivative is not merely a static snapshot but a determinant of its physicochemical properties, including solubility, stability, and bioavailability. Furthermore, the precise arrangement of atoms and the network of intermolecular interactions within the crystal lattice offer invaluable insights into the molecule's conformational preferences and its potential binding modes with biological targets.[2] X-ray crystallography stands as the definitive technique for elucidating these intricate details, providing the high-resolution data necessary for rational drug design and the establishment of robust structure-activity relationships (SAR).[3][4][5]

A compelling example of this is seen in the development of pyrazole-based enzyme inhibitors. The crystallographic determination of a pyrazole derivative bound to its target enzyme can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent contacts that govern its inhibitory potency. This information then guides the synthetic chemist in designing next-generation analogs with enhanced affinity and selectivity.

The Art and Science of Crystal Growth: A Comparative Look at Methodologies

Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step in the crystallographic process.[6] The choice of crystallization method is paramount and is dictated by the physicochemical properties of the specific pyrazole derivative. Here, we compare the two most common and effective techniques for small organic molecules: slow evaporation and vapor diffusion.

Slow Evaporation

This technique is conceptually straightforward and often the first approach for new compounds.[7][8] It relies on the gradual removal of a solvent from a saturated solution, leading to supersaturation and subsequent crystal formation.

Experimental Protocol: Slow Evaporation

  • Solvent Selection: Choose a solvent in which the pyrazole derivative exhibits moderate solubility. A solvent in which the compound is too soluble will not readily lead to crystallization, while a solvent in which it is poorly soluble will result in premature precipitation.[7]

  • Solution Preparation: Prepare a nearly saturated solution of the pyrazole derivative in the chosen solvent at room temperature or slightly elevated temperature. Ensure the solution is free of any particulate matter by filtration.

  • Crystallization Vessel: Transfer the solution to a clean, small-volume container such as a vial or a test tube. An NMR tube can also be an effective crystallization vessel.[9]

  • Controlled Evaporation: Cover the vessel in a manner that allows for slow solvent evaporation. This can be achieved by covering the opening with parafilm and piercing it with a few small holes, or by using a loose-fitting cap.[7][9]

  • Incubation: Place the vessel in a vibration-free environment and allow it to stand undisturbed for a period of days to weeks.[6]

Vapor Diffusion

Vapor diffusion is a more controlled method that often yields higher quality crystals, especially when only small amounts of the compound are available.[7][9] This technique involves the slow diffusion of a volatile "anti-solvent" (a solvent in which the compound is insoluble) into a solution of the compound in a less volatile "good solvent".

Experimental Protocol: Hanging Drop Vapor Diffusion

  • Solution Preparation: Prepare a concentrated solution of the pyrazole derivative in a suitable "good solvent."

  • Reservoir Preparation: In the well of a vapor diffusion plate (e.g., a VDX plate), place a larger volume (e.g., 500 µL) of the "anti-solvent."[10]

  • Drop Preparation: On a siliconized glass cover slip, place a small drop (e.g., 1-2 µL) of the pyrazole derivative solution.

  • Sealing: Invert the cover slip and place it over the reservoir, sealing the well with vacuum grease. The drop of the compound solution is now hanging above the anti-solvent reservoir.[10]

  • Equilibration: Over time, the vapor from the anti-solvent in the reservoir will diffuse into the hanging drop, gradually decreasing the solubility of the pyrazole derivative and inducing crystallization.[10]

From Diffraction to Structure: The Crystallographic Workflow

Once a suitable single crystal is obtained, the process of determining its molecular structure involves a standardized yet intricate workflow. This process can be visualized as a logical progression from data collection to the final, refined structural model.

crystallography_workflow cluster_experiment Experimental Setup cluster_analysis Data Analysis & Structure Determination crystal_selection Crystal Selection & Mounting data_collection X-ray Data Collection crystal_selection->data_collection Mounted crystal on goniometer data_processing Data Processing & Reduction data_collection->data_processing Diffraction images structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution Reflection data (.hkl file) structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement Initial atomic model validation Structure Validation structure_refinement->validation Refined structure validation->structure_refinement Model correction

Caption: The overall workflow of single-crystal X-ray crystallography.

Detailed Steps in the Crystallographic Workflow:

  • Crystal Selection and Mounting: A suitable single crystal is identified under a microscope, characterized by sharp edges and uniform morphology. It is then carefully mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures (typically 100 K).[11]

  • Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. As the crystal is rotated, a series of diffraction images are collected by a detector.[11] The positions and intensities of the diffracted X-ray spots contain the information about the arrangement of atoms in the crystal.

  • Data Processing and Reduction: The raw diffraction images are processed to determine the unit cell dimensions and space group of the crystal. The intensities of the diffraction spots are integrated and corrected for various experimental factors to produce a reflection data file (typically with an .hkl extension).[11]

  • Structure Solution: This is the process of obtaining an initial model of the atomic positions. For small molecules like pyrazole derivatives, this is typically achieved using "direct methods," which are mathematical techniques that use the intensities and phases of the strongest reflections to generate an initial electron density map.[11]

  • Structure Refinement: The initial atomic model is refined using a least-squares method, which iteratively adjusts the atomic positions and other parameters to minimize the difference between the observed and calculated diffraction data.[12] This process is often performed using software packages like SHELXL and Olex2.[12][13][14][15]

  • Structure Validation: The final refined structure is carefully checked for correctness and quality using various crystallographic metrics and validation tools.

Comparative Crystallographic Analysis of Pyrazole Derivatives

The true power of X-ray crystallography in drug development comes from the comparative analysis of a series of related compounds. By systematically varying the substituents on the pyrazole core, researchers can observe the impact on the crystal packing, intermolecular interactions, and molecular conformation.

A notable example is the study of 4-halogenated-1H-pyrazoles.[16] A comparison of the crystal structures of 4-fluoro-, 4-chloro-, 4-bromo-, and 4-iodo-1H-pyrazole reveals significant differences in their supramolecular assemblies. The chloro and bromo derivatives are isostructural and form trimeric hydrogen-bonding motifs, while the fluoro and iodo analogs form catemeric (chain-like) structures.[16] These differences in crystal packing can influence properties such as melting point and solubility.

Table 1: Comparative Crystallographic Data for 4-Halogenated-1H-Pyrazoles

CompoundCrystal SystemSpace GroupSupramolecular Motif
4-Fluoro-1H-pyrazoleMonoclinicP2₁/cCatemer
4-Chloro-1H-pyrazoleMonoclinicP2₁/cTrimer
4-Bromo-1H-pyrazoleMonoclinicP2₁/cTrimer
4-Iodo-1H-pyrazoleOrthorhombicP2₁2₁2₁Catemer

Data compiled from published crystallographic information.[16]

The Role of Intermolecular Interactions

The crystal packing of pyrazole derivatives is primarily governed by a network of intermolecular interactions, with hydrogen bonding often playing a dominant role.[17] The pyrazole ring itself contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp²-hybridized nitrogen atom), facilitating the formation of robust intermolecular connections.[16]

Other important interactions include:

  • π-π Stacking: The aromatic pyrazole ring can participate in stacking interactions with other aromatic systems, contributing to the overall stability of the crystal lattice.[18]

  • Halogen Bonding: When halogen substituents are present, they can act as electrophilic regions and interact with nucleophilic atoms, influencing the crystal packing.

  • van der Waals Forces: These weaker, non-directional forces are ubiquitous and contribute to the overall cohesive energy of the crystal.

The interplay of these interactions determines the final crystal structure and can have a profound impact on the compound's properties. For instance, the formation of strong hydrogen-bonded networks can lead to higher melting points and lower solubility.

Bridging Structure and Activity: Crystallography in Drug Design

The ultimate goal of crystallographic studies in a drug development context is to inform the design of more potent and selective therapeutic agents. By providing a detailed three-dimensional picture of the molecule, X-ray crystallography allows researchers to:

  • Establish Structure-Activity Relationships (SAR): By comparing the crystal structures of a series of analogs with their corresponding biological activities, researchers can identify the structural features that are crucial for potency and selectivity.[2][3]

  • Guide Lead Optimization: Crystallographic data can reveal opportunities for modifying a lead compound to improve its pharmacological properties. For example, the identification of an unoccupied pocket in the binding site of a target enzyme can prompt the addition of a new functional group to the pyrazole derivative to exploit this interaction.[5]

  • Understand Drug-Target Interactions: The crystal structure of a pyrazole derivative in complex with its biological target provides a definitive map of the binding interactions, which is invaluable for understanding the mechanism of action and for designing new molecules with improved binding affinity.

The Logic of Structure Solution and Refinement

The process of moving from a set of diffraction intensities to a fully refined crystal structure is a logical and iterative process. The following diagram illustrates the key steps and decisions involved.

structure_solution_refinement start Initial Phasing (Direct Methods) e_map Calculate Electron Density Map start->e_map build_model Build Initial Atomic Model e_map->build_model refine_isotropic Isotropic Refinement build_model->refine_isotropic fourier_map Difference Fourier Map refine_isotropic->fourier_map locate_atoms Locate Missing Atoms (e.g., Hydrogens) fourier_map->locate_atoms refine_anisotropic Anisotropic Refinement locate_atoms->refine_anisotropic refine_anisotropic->fourier_map Iterate final_checks Final Checks & Validation refine_anisotropic->final_checks

Caption: The iterative process of crystal structure solution and refinement.

Conclusion: The Indispensable Role of Crystallography

In the competitive landscape of drug discovery, a deep understanding of molecular structure is not a luxury but a necessity. For pyrazole derivatives, single-crystal X-ray crystallography provides the atomic-level resolution required to move beyond serendipity and towards rational, structure-based design. By carefully selecting crystallization methods, meticulously collecting and analyzing diffraction data, and thoughtfully comparing the structures of related compounds, researchers can unlock the full therapeutic potential of this remarkable heterocyclic scaffold. The insights gained from these crystallographic studies will continue to be a driving force in the development of novel and effective pyrazole-based medicines.

References

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. Available at: [Link]

  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Guide for crystallization. Available at: [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]

  • Acetylation-Tagging-Assisted Cocrystallization of Stubborn Molecules with Trinuclear Complexes. Journal of the American Chemical Society. Available at: [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Available at: [Link]

  • Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. OUCI. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. Available at: [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Publishing. Available at: [Link]

  • Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. MDPI. Available at: [Link]

  • Structure Refinement. OlexSys. Available at: [Link]

  • Preparation of Single Crystals for X-ray Diffraction. University of Zurich. Available at: [Link]

  • X-ray Crystallography - SECOND EDITION. Available at: [Link]

  • (PDF) Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. ResearchGate. Available at: [Link]

  • Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. IMSERC. Available at: [Link]

  • Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide. Cardiff University. Available at: [Link]

  • Principles of X-Ray Crystallography. Gramercy Books. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

  • The current role and evolution of X-ray crystallography in drug discovery and development. Taylor & Francis Online. Available at: [Link]

  • Single-crystal X-ray Diffraction. SERC (Carleton). Available at: [Link]

  • Slow Evaporation Method. Available at: [Link]

  • Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. Oreate AI Blog. Available at: [Link]

  • Solving a crystal structure of a disorder structure using OLEX2/SHELX. YouTube. Available at: [Link]

  • Hanging Drop Vapor Diffusion Crystallization. Hampton Research. Available at: [Link]

  • Principles of X-ray Crystallography [1st Edition] 978-0199569045. DOKUMEN.PUB. Available at: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. Available at: [Link]

  • Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews. Available at: [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. Available at: [Link]

  • Presentation title Single Crystal Diffraction: The Definitive Structural Technique. ORNL Neutron Sciences. Available at: [Link]

  • STRUCTURE OF MATERIALS - An Introduction to Crystallography, Diffraction, and Symmetry. Available at: [Link]

  • Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. ResearchGate. Available at: [Link]

  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters. Available at: [Link]

  • An Introduction to X-ray Crystallography, Second Edition. Available at: [Link]

  • How to grow single crystals by slow evaporation method? ResearchGate. Available at: [Link]

  • Olex2.refine. Structural Dynamics. Available at: [Link]

  • Preparing a Single-Crystal X-ray Diffraction Scan. YouTube. Available at: [Link]

  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Publishing. Available at: [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed. Available at: [Link]

  • Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI. Available at: [Link]

  • (PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. Available at: [Link]

  • Single crystal structure refinement software. Deutsche Gesellschaft für Kristallographie. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-bromo-3-iodo-1-methyl-1H-pyrazole

As researchers and scientists dedicated to innovation, our responsibility extends beyond discovery to the safe and compliant management of the chemical entities we handle. This guide provides a comprehensive, step-by-ste...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to innovation, our responsibility extends beyond discovery to the safe and compliant management of the chemical entities we handle. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-bromo-3-iodo-1-methyl-1H-pyrazole (CAS No. 1504936-04-2), a halogenated heterocyclic compound. Adherence to these procedures is critical not only for regulatory compliance but for the fundamental safety of laboratory personnel and the protection of our environment.

The causality behind these stringent protocols is rooted in the chemical nature of halogenated organic compounds. The presence of both bromine and iodine on the pyrazole ring means that improper disposal can lead to the release of persistent and potentially toxic substances. Therefore, every step, from initial collection to final disposal, is designed as a self-validating system to mitigate these risks.

Hazard Assessment and Characterization

Before handling any waste, a thorough understanding of the chemical's hazards is paramount. While a specific Safety Data Sheet (SDS) for 4-bromo-3-iodo-1-methyl-1H-pyrazole is not widely available, we can infer its primary hazards from structurally similar brominated and iodinated pyrazoles. This process of hazard determination by analogy is a standard practice in chemical safety assessment.[1]

Anticipated Hazards: Based on analogous compounds, this chemical should be treated as hazardous.[2][3][4][5][6] The primary risks are associated with direct contact and inhalation.

Hazard ClassificationAnticipated EffectRationale & Causality
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[2][4]Halogenated organic compounds can interfere with biological processes upon absorption.
Skin Corrosion/Irritation Causes skin irritation.[3][4][6]The reactive nature of the halogenated pyrazole ring can cause localized inflammatory responses upon contact with skin.
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3][4][6]Direct contact with eye tissue can lead to significant damage.
Specific Target Organ Toxicity May cause respiratory irritation.[2][3][4][5][6]Inhalation of dust or vapors can irritate the mucous membranes of the respiratory tract.
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects.Organobromine compounds can be mobile in soil and water, posing a high risk to ecosystems if disposed of in landfills without treatment.[7]

Personal Protective Equipment (PPE) and Safety Precautions

Given the anticipated hazards, a stringent PPE protocol is non-negotiable. The selection of PPE is a direct response to the identified risks of dermal contact, eye exposure, and inhalation.

  • Hand Protection : Wear chemically resistant nitrile gloves.[8] Nitrile provides a robust barrier against a wide range of organic compounds. Always inspect gloves for tears or punctures before use.

  • Eye Protection : Use splash-proof chemical safety goggles.[8] When transferring larger quantities or if there is a significant splash risk, a face shield should be worn in addition to goggles.

  • Body Protection : A standard laboratory coat is required to protect against incidental skin contact.[8]

  • Respiratory Protection : All handling of the compound, especially in its solid form or when generating waste, should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

Waste Segregation and Collection Protocol

The cornerstone of proper chemical disposal is rigorous waste segregation. Halogenated organic compounds require a dedicated waste stream due to their specific treatment requirements, primarily high-temperature incineration.[9] Mixing them with non-halogenated waste streams leads to costly and complex disposal challenges.[10]

Step-by-Step Collection Procedure:

  • Select the Correct Waste Container :

    • Use a dedicated "Halogenated Organic Waste" container. This container must be made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE) and be in good condition with a tightly sealing lid.[8][10][11]

    • Maintain separate containers for solid and liquid halogenated waste.

  • Label the Container Before Use :

    • As soon as the first particle of waste is added, the container must be labeled.[10]

    • The label must clearly state:

      • "Hazardous Waste "

      • "Halogenated Organic Waste "

      • The full chemical name: "4-bromo-3-iodo-1-methyl-1H-pyrazole " and list any other halogenated constituents.[8]

  • Waste Accumulation :

    • Add waste to the container inside a chemical fume hood.

    • Keep the container tightly closed at all times, except when actively adding waste.[8] This is a critical step to prevent the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

    • Store the waste container in a designated Satellite Accumulation Area (SAA), which should be located at or near the point of generation.[10] The SAA must be in a secondary containment tray to capture any potential leaks.

Decontamination and Spill Management

Accidental releases must be managed promptly and correctly to prevent exposure and environmental contamination.

Decontamination of Glassware and Surfaces:

  • Rinse contaminated glassware and equipment with a minimal amount of a suitable organic solvent (e.g., acetone, ethanol).

  • Collect this first rinse as halogenated liquid waste . The causality here is that this initial rinse will contain the highest concentration of the compound and must be treated as hazardous.

  • Subsequent rinses can be performed as per standard laboratory procedure.

Spill Cleanup Protocol:

  • Evacuate and Alert : Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab and contact your institution's Environmental Health & Safety (EH&S) department.

  • Contain the Spill : Use an inert absorbent material, such as vermiculite, sand, or a commercial spill kit, to cover and contain the spill.[10]

  • Collect Contaminated Material : Carefully sweep or scoop the absorbent material and the spilled chemical into a designated container.

  • Dispose as Hazardous Waste : The collected spill debris is now considered halogenated hazardous waste. Place it in a sealed bag or container, label it appropriately, and dispose of it in the solid halogenated waste stream.[10]

Final Disposal Pathway

Under no circumstances should 4-bromo-3-iodo-1-methyl-1H-pyrazole or its rinsates be disposed of down the drain or in regular trash.[8][11] This is illegal and environmentally irresponsible.

  • Arrange for Professional Disposal : Once your waste container is approximately three-quarters full, arrange for a pickup from your institution's EH&S department or a licensed hazardous waste contractor.[10]

  • Method of Destruction : The designated disposal method for halogenated organic waste is high-temperature incineration in a specialized facility.[9] This process ensures the complete destruction of the molecule into simpler, less harmful components and is equipped with scrubbers to manage acid gases (like HBr and HI) that are formed during combustion.[12] This method is chosen to prevent the formation of highly toxic dioxins and furans, which can occur with incomplete combustion.[9]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe disposal of 4-bromo-3-iodo-1-methyl-1H-pyrazole.

G Disposal Workflow for 4-bromo-3-iodo-1-methyl-1H-pyrazole cluster_prep Preparation & Safety cluster_waste_gen Waste Generation & Collection cluster_storage Interim Storage & Hand-off cluster_disposal Final Disposal ppe Wear Appropriate PPE (Nitrile Gloves, Goggles, Lab Coat) fume_hood Work Inside Chemical Fume Hood start Waste Generated: 4-bromo-3-iodo-1-methyl-1H-pyrazole segregate Segregate from Non-Halogenated Waste start->segregate container Select Dedicated & Labeled 'Halogenated Waste' Container segregate->container Critical Step collect Collect Waste in Container container->collect seal Keep Container Tightly Sealed collect->seal store Store in Secondary Containment in Satellite Accumulation Area (SAA) seal->store request_pickup Request Pickup from EH&S (when container is <= 75% full) store->request_pickup transport Transport by Licensed Contractor request_pickup->transport incinerate Dispose via High-Temperature Incineration at Approved Facility transport->incinerate

Caption: Decision workflow for the safe disposal of 4-bromo-3-iodo-1-methyl-1H-pyrazole.

References

  • Aldrich 274372 - SAFETY DATA SHEET. (2025). MilliporeSigma.
  • Halogenated Solvents in Laboratories. Temple University, Environmental Health and Radiation Safety.
  • SAFETY DATA SHEET - (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanol. (2025). Fisher Scientific.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.
  • SAFETY DATA SHEET - 4-Bromo-3-methylpyrazole. (2021). Fisher Scientific.
  • 4-Bromo-1-methyl-1H-pyrazole 97. (N.D.). Sigma-Aldrich.
  • Environmental Fact Sheet, Organobromine. (1998). U.S. Environmental Protection Agency.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (N.D.). United Nations Office on Drugs and Crime.
  • Safety Data Sheet - 4-Bromo-3-methylpyrazole. (2023). Apollo Scientific.
  • 4-Bromo-3-iodo-1-methyl-1h-pyrazole CAS No.: 1504936-04-2. (N.D.). Moldb.
  • Label Review Manual - Chapter 13: Storage and Disposal. (2012). U.S. Environmental Protection Agency.
  • SAFETY DATA SHEET - 4-Bromo-1H-pyrazole. (N.D.). Fisher Scientific.
  • Production, Import/Export, Use, and Disposal of Iodine. (N.D.). Agency for Toxic Substances and Disease Registry.
  • Safety Data Sheet - 5-Bromo-3-nitro-1H-pyrazole. (2024). CymitQuimica.
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017). ResearchGate.
  • Other Disposal Guidance. (N.D.). U.S. Environmental Protection Agency.
  • Guidance For Hazard Determination. (N.D.). Occupational Safety and Health Administration.
  • SAFETY DATA SHEET - (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanol. (N.D.). Fisher Scientific.
  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. (N.D.). U.S. Environmental Protection Agency.
  • Guidelines for Solvent Waste Recycling and Disposal. (2022). Hazardous Waste Experts.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-3-iodo-1-methyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-bromo-3-iodo-1-methyl-1H-pyrazole
© Copyright 2026 BenchChem. All Rights Reserved.